Cyanoacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H2NO2- |
|---|---|
Molecular Weight |
84.05 g/mol |
IUPAC Name |
2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/p-1 |
InChI Key |
MLIREBYILWEBDM-UHFFFAOYSA-M |
Canonical SMILES |
C(C#N)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Cyanoacetate Production
Classical Preparative Routes to Cyanoacetate and its Esters
The traditional methods for synthesizing cyanoacetate esters primarily involve two well-established routes: the cyanidation of chloroacetates and the esterification of cyanoacetic acid.
One of the earliest and most common methods is the reaction of an ethyl chloroacetate (B1199739) with sodium or potassium cyanide. orgsyn.org Another classical approach involves the reaction of sodium cyanide with sodium chloroacetate, followed by esterification to yield the desired cyanoacetate ester. orgsyn.org A detailed procedure for the synthesis of ethyl cyanoacetate involves dissolving chloroacetic acid in water, neutralizing it with sodium carbonate, and then reacting it with a solution of sodium cyanide. orgsyn.org The resulting sodium cyanoacetate is then esterified using absolute alcohol in the presence of an acid catalyst like sulfuric acid. orgsyn.org
The direct esterification of cyanoacetic acid with an alcohol in the presence of an acid catalyst is another widely used classical method. researchgate.nete3s-conferences.org For instance, ethyl cyanoacetate can be prepared by reacting cyanoacetic acid with absolute ethanol. researchgate.nete3s-conferences.org The reaction is typically catalyzed by strong acids such as sulfuric acid. patsnap.comgoogle.com The process often involves refluxing the reaction mixture and removing the water formed during the reaction to drive the equilibrium towards the product side. google.comgoogle.com
A variation of this involves the transesterification of a cyanoacetate ester with a different alcohol. For example, ethyl cyanoacetate can be synthesized from methyl cyanoacetate and ethanol. google.com This method is particularly useful for preparing esters with more complex alcohol moieties.
These classical methods, while effective, often suffer from drawbacks such as the use of hazardous reagents like cyanides and strong corrosive acids, and the generation of significant amounts of inorganic salt byproducts. google.comgoogle.com
Modern and Sustainable Synthetic Approaches to Cyanoacetate
In response to the limitations of classical methods, significant research has been directed towards developing more sustainable and efficient synthetic routes for cyanoacetate production. These modern approaches focus on the use of advanced catalytic systems, adherence to the principles of green chemistry, and the integration of biocatalysis.
Catalytic Strategies for Cyanoacetate Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)
Modern synthetic strategies have increasingly relied on sophisticated catalysis to improve the efficiency and selectivity of cyanoacetate synthesis.
Transition Metal Catalysis: Transition metal catalysts have been employed in various transformations involving cyanoacetate derivatives. For instance, palladium on carbon has been used as a catalyst in the synthesis of ethyl n-butylcyanoacetate from ethyl cyanoacetate and butyraldehyde. orgsyn.org Iron pentacarbonyl has been utilized as a reducing agent in the reductive condensation of ethyl cyanoacetate with aldehydes to produce nitriles. researchgate.net Furthermore, rhodium-catalyzed asymmetric intramolecular cyclopropanation of substituted allylic cyanodiazoacetates has been explored, showcasing the utility of transition metals in complex molecular constructions starting from cyanoacetate derivatives. google.com
Organocatalysis: Organocatalysts have emerged as a powerful tool in cyanoacetate chemistry. For example, the conjugate addition of methyl cyanoacetate to an enoate has been achieved with high enantioselectivity using a (salen)Al complex as a catalyst. udel.edu Piperidine (B6355638), a simple secondary amine, is a classic organocatalyst used in the Knoevenagel condensation, a fundamental reaction involving active methylene (B1212753) compounds like cyanoacetate. orgsyn.org
Principles of Green Chemistry in Cyanoacetate Production
The principles of green chemistry are increasingly being integrated into the synthesis of cyanoacetate to minimize environmental impact. This includes the use of less hazardous reagents, development of catalytic processes, and reduction of waste.
A key focus has been the replacement of corrosive and polluting acid catalysts. Heteropoly acids, such as silicotungstic acid, have been investigated as environmentally benign catalysts for the esterification of cyanoacetic acid. e3s-conferences.org These catalysts are advantageous due to their high acidity, stability, non-corrosive nature, and reduced pollution potential. e3s-conferences.org The use of solid catalysts like hydrotalcite for the transesterification of methyl cyanoacetate to ethyl cyanoacetate offers benefits such as high efficiency, ease of storage, long service life, and recyclability. google.com
Solvent choice is another critical aspect of green chemistry. The development of processes that utilize more environmentally friendly solvents or even solvent-free conditions is a significant goal. For instance, a method for producing cyanoacetic acid esters has been developed that employs a combination of a first solvent in which cyanoacetic acid is soluble and a second solvent that is substantially insoluble in water, allowing for efficient separation of the water produced during esterification and improving the reaction yield. google.com
Chemoenzymatic Synthesis of Cyanoacetate and Analogues
The use of enzymes in organic synthesis, or chemoenzymatic synthesis, offers a highly selective and environmentally friendly alternative for producing cyanoacetate and its derivatives. While direct enzymatic synthesis of the parent cyanoacetate is less common, enzymes are instrumental in the synthesis of more complex molecules derived from cyanoacetate. These biocatalytic methods often proceed under mild reaction conditions and can exhibit high levels of stereoselectivity.
Industrial-Scale Manufacturing Processes for Cyanoacetate
On an industrial scale, the production of cyanoacetate esters is typically carried out using continuous processes to maximize efficiency and throughput.
One common industrial method involves the reaction of a chloroacetate with solid sodium cyanide in a tubular reactor. google.com This continuous process involves preheating the reactants, mixing them in a tubular mixer, allowing the reaction to proceed in a tubular reactor, and then continuously separating the product via distillation. google.com This approach offers high reaction efficiency, a high degree of automation, high yields, and lower costs compared to batch processes. google.com
The esterification of cyanoacetic acid is also performed on a large scale. The process often involves reacting cyanoacetic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com The water formed during the reaction is continuously removed to drive the reaction to completion. google.com
Another industrial route is the production of α-cyanoacrylates, such as methyl α-cyanoacrylate, which are important monomers for adhesives. This process involves the condensation of a cyanoacetate (e.g., methyl cyanoacetate) with formaldehyde (B43269) to form a polymer, which is then depolymerized to the monomeric product. googleapis.com The use of high molecular weight poly(ethylene glycol) esters as solvents for both the polymerization and depolymerization steps has been shown to improve the purity of the final product. googleapis.com
The table below provides a summary of various synthetic methodologies for ethyl cyanoacetate, highlighting the reactants, catalysts, and reaction conditions.
| Method | Reactants | Catalyst/Reagent | Key Conditions | Reference |
| Classical Cyanidation | Chloroacetic acid, Sodium Cyanide, Ethanol | Sodium Carbonate, Sulfuric Acid | Neutralization followed by esterification | orgsyn.org |
| Classical Esterification | Cyanoacetic acid, Ethanol | Sulfuric Acid | Reflux | patsnap.com |
| Mixed Acid Catalysis | Cyanoacetic acid, Absolute Ethanol | Silicotungstic acid, p-toluenesulfonic acid | 80°C | researchgate.nete3s-conferences.org |
| Transesterification | Methyl cyanoacetate, Ethanol | Hydrotalcite | 80-85°C | google.com |
| Continuous Cyanidation | Chloracetate, Sodium Cyanide | - | Tubular reactor, 65-150°C | google.com |
Reactivity and Mechanistic Investigations of Cyanoacetate
Nucleophilic Reactivity of Cyanoacetate Carbanions
The methylene (B1212753) group (CH₂) in cyanoacetate is flanked by two electron-withdrawing groups: a nitrile (-CN) and a carbonyl group (-COOR). This arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a base to form a stabilized carbanion. wikipedia.orgwikipedia.org This carbanion is a strong nucleophile and is central to several key carbon-carbon bond-forming reactions.
The Knoevenagel condensation is a cornerstone reaction involving the nucleophilic addition of an active methylene compound, such as ethyl cyanoacetate, to an aldehyde or ketone. researchgate.netyoutube.com The reaction is typically catalyzed by a weak base, which facilitates the formation of the cyanoacetate carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to a β-hydroxy intermediate that subsequently undergoes dehydration to yield an α,β-unsaturated product. researchgate.netscielo.org.mx
The mechanism generally proceeds as follows:
Deprotonation of the active methylene compound by a base to form a resonance-stabilized enolate. youtube.com
Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone. scielo.org.mx
Protonation of the resulting alkoxide to form a β-hydroxy intermediate.
Elimination of a water molecule (dehydration) to form the final α,β-unsaturated product. scielo.org.mx
Various catalysts have been employed to promote this reaction, including primary and tertiary amines, and their corresponding salts. tandfonline.com For instance, triphenylphosphine (B44618) has been shown to be an effective catalyst for the solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate, producing α-cyanoacrylates with high yields and (E)-stereoselectivity. organic-chemistry.org Microwave irradiation has also been utilized to accelerate the reaction, often leading to improved yields and shorter reaction times. researchgate.net
Table 1: Examples of Knoevenagel Condensation Reactions with Cyanoacetate
| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product | Ref. |
|---|---|---|---|---|
| Benzaldehyde (B42025) | Ethyl cyanoacetate | Piperidine (B6355638) | Ethyl (E)-2-cyano-3-phenylacrylate | organic-chemistry.org |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | wikipedia.org |
| Various aromatic aldehydes | Ethyl cyanoacetate | Triphenylphosphine | α-Cyanoacrylates | organic-chemistry.org |
| Aromatic aldehydes | Ethyl cyanoacetate or malononitrile (B47326) | [DABCO-CH₂CH₂CH₂NH₂]Br/H₂O | α,β-Unsaturated compounds | tandfonline.com |
In the Michael addition, the cyanoacetate carbanion acts as a "Michael donor," adding to an α,β-unsaturated carbonyl compound, known as the "Michael acceptor." wikipedia.orgspcmc.ac.in This 1,4-conjugate addition is a powerful method for forming carbon-carbon bonds. spcmc.ac.inunacademy.com The reaction is typically initiated by a base that deprotonates the cyanoacetate to generate the nucleophilic carbanion. unacademy.com This carbanion then attacks the β-carbon of the Michael acceptor. wikipedia.orgmasterorganicchemistry.com
The general mechanism involves:
Formation of the cyanoacetate carbanion by a base. wikipedia.org
Nucleophilic attack of the carbanion on the β-carbon of the α,β-unsaturated system. spcmc.ac.in
Protonation of the resulting enolate to yield the final adduct. spcmc.ac.in
Cyanoacetate esters are effective Michael donors due to the stabilizing effect of the cyano and ester groups on the carbanion. unacademy.comgoogle.com
Table 2: Examples of Michael Addition Reactions with Cyanoacetate
| Michael Donor | Michael Acceptor | Base | Product Type | Ref. |
|---|---|---|---|---|
| Ethyl phenylcyanoacetate | Acrylonitrile | Not specified | Adduct of conjugate addition | wikipedia.org |
| Diethyl malonate | Mesityl oxide | Sodium ethoxide | Dimedone precursor | wikipedia.org |
| 2-Nitropropane | Methyl acrylate | Not specified | Adduct of conjugate addition | wikipedia.org |
The nucleophilic carbanion generated from cyanoacetate can readily participate in alkylation and acylation reactions. In alkylation, the carbanion attacks an alkyl halide, resulting in the formation of a new carbon-carbon bond and the substitution of the halide. acs.orgoup.com This reaction is a common method for introducing alkyl groups at the α-position of the cyanoacetate. acs.org The use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like benzene (B151609) has been shown to selectively produce monoalkylated products. oup.com Phase-transfer catalysts have also been employed to achieve enantioselective alkylation of cyanoacetates. organic-chemistry.org
Acylation of cyanoacetate involves the reaction of the carbanion with an acylating agent, such as an acyl chloride or anhydride (B1165640). More complex acylation reactions have also been developed. For instance, palladium-catalyzed acylation of arylboronic acids using ethyl cyanoacetate as the acylating agent has been reported. rsc.orgrsc.org This reaction proceeds through the addition of the arylboronic acid to the nitrile group, followed by in situ decarboxylation. rsc.orgresearchgate.net
Michael Addition Reactions with Cyanoacetate as Donor
Electrophilic Transformations of Cyanoacetate
While the primary reactivity of cyanoacetate is nucleophilic, it can also undergo transformations where it or a derivative acts as an electrophile. For instance, α-halo-α-cyanoacetates are highly electrophilic due to the presence of two electron-withdrawing groups (a halogen and a cyano group) on the α-carbon. This makes them susceptible to nucleophilic attack.
In a different type of electrophilic transformation, cyanoacetic acid can serve as a masked electrophile. A method for the cyanomethylation of amines and carboxylic acids has been developed where iodoacetonitrile (B1630358) is generated in situ from the iodination and subsequent decarboxylation of cyanoacetic acid. nih.gov This iodoacetonitrile then acts as an electrophile in nucleophilic substitution reactions with amines and carboxylic acids. nih.gov Furthermore, α-cyanoepoxides can be synthesized from amines and methyl cyanoacetate through a consecutive oxidation process. researchgate.net
Hydrolysis and Transesterification Pathways of Cyanoacetate Esters
Cyanoacetate esters can undergo hydrolysis to yield cyanoacetic acid. This reaction typically requires acidic or basic conditions. sbq.org.br
Transesterification of cyanoacetate esters is a process where the alkoxy group of the ester is exchanged with that of an alcohol. google.com This reaction is often catalyzed and is a useful method for preparing higher cyanoacetic esters from more readily available lower esters, such as methyl or ethyl cyanoacetate. google.comwipo.int For example, higher cyanoacetic esters can be produced by reacting a C1-C3 alkyl cyanoacetate with a C4-C20 alcohol in the presence of a tin compound as a catalyst. google.comwipo.int Another method involves the condensation of a cyanoacetate with formaldehyde (B43269) or paraformaldehyde, followed by transesterification of the resulting polymer with an alcohol, and subsequent depolymerization to form α-cyanoacrylate monomers. google.com Transition metal catalysts have also been developed for the transesterification of cyanoacetate esters. wipo.int
Decarboxylation Reactions of Cyanoacetate Derivatives
Cyanoacetic acid and its derivatives can undergo decarboxylation, which is the removal of a carboxyl group as carbon dioxide. Cyanoacetic acid itself decarboxylates upon heating to 160 °C to produce acetonitrile (B52724). wikipedia.orggloballcadataaccess.org The decarboxylation of α,β-unsaturated cyanoacetic acids can sometimes lead to the formation of β,γ-unsaturated nitriles. orgsyn.org
Metal-catalyzed decarboxylation reactions of cyanoacetate derivatives have also been investigated. For example, copper(I) cyanoacetate can undergo decarboxylation to form cyanomethylcopper, which can then participate in C-C bond coupling reactions. rsc.org Palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides has also been reported. rsc.org Theoretical studies using molecular orbital calculations have been conducted to investigate the solvent effects on the decarboxylation of 2-cyanoacetic acid, indicating that the solvent plays a significant role in the activation barrier of the reaction. rsc.org Furthermore, uncatalyzed reversible decarboxylation of stable C(sp3) carboxylates, including cyanoacetate derivatives, has been observed in solution, proceeding through the generation and trapping of carbanion intermediates. chemrxiv.org Anionic tungsten carboxylates have also been shown to act as homogeneous catalysts for the decarboxylation of cyanoacetic acid. acs.org
Cyclization Reactions Initiated by Cyanoacetate
The cyanoacetate moiety is a versatile precursor for the synthesis of a wide array of heterocyclic compounds through various cyclization strategies. Its unique structure, featuring an active methylene group flanked by a nitrile and an ester group, allows it to participate in a range of condensation and addition reactions that set the stage for subsequent intramolecular ring closure. These reactions are fundamental in medicinal and materials chemistry for accessing valuable cyclic scaffolds.
One of the most common strategies involves an initial Knoevenagel condensation of ethyl cyanoacetate with a ketone or aldehyde, which is then followed by a cyclization event. For instance, the reaction of ethyl cyanoacetate with ketones in the presence of excess ammonium (B1175870) acetate (B1210297) can lead to the formation of pyridone and quinoline (B57606) derivatives. acs.orgresearchgate.net The mechanism of these reactions can be complex, sometimes proceeding through a domino process involving multiple consecutive-parallel steps. The regioselectivity of the cyclization can be influenced by the reaction conditions, such as the concentration of reagents like ammonium acetate, which can act as both a catalyst and a nitrogen source for the resulting heterocycle. researchgate.net
Intramolecular cyclization of derivatives of cyanoacetate is another powerful tool for heterocycle synthesis. For example, malonic benzylidene derivatives, which can be prepared from the condensation of N-substituted aldehydes with ethyl cyanoacetate, undergo intramolecular cyclization upon heating in a solvent like DMF to yield tricyclic quinoline derivatives. rsc.org The proposed mechanism involves the formation of a bipolar intermediate through a nih.govresearchgate.net sigmatropic migration of an α-hydrogen from the nitrogen, which then cyclizes. rsc.org
The nature of the cyclization can also be dictated by the catalyst and reaction partners. In the presence of a phenolic hydroxyl group, as in the reaction between ethyl cyanoacetate and salicylaldehyde (B1680747), a cascade process of Knoevenagel condensation followed by selective cyclization can occur. academie-sciences.fr The product distribution between coumarin-3-carboxylate ester and 3-cyanocoumarin (B81025) is dependent on the acid-base properties of the catalyst used. academie-sciences.fr
Furthermore, cyanoacetate and its derivatives, such as cyanoacetamides and cyanoacetohydrazide, are extensively used in the synthesis of five- and six-membered heterocycles, including pyrazoles, thiazoles, thiadiazoles, pyridines, pyrans, pyridazines, and pyrimidines. rsc.org Cyanoacetohydrazide, for example, is a versatile building block for a variety of fused and unfused heterocyclic systems due to its multiple reactive sites. researchgate.netacademie-sciences.frnih.gov It can undergo cyclization with various electrophiles to produce a diverse range of heterocyclic compounds. researchgate.net
Radical-initiated cyclizations also represent a modern approach to synthesizing cyclic compounds from cyanoacetate. Manganese(III) acetate can mediate the oxidative cyclization of substrates containing a cyanoacetate moiety. researchgate.net For instance, a carbon-centered radical generated from cyanoacetate can add to an alkene, followed by oxidation and intramolecular cyclization of a hydroxyl group onto the nitrile, ultimately forming a lactone. acs.org
Below is a table summarizing various cyclization reactions initiated by cyanoacetate and its derivatives.
| Starting Materials | Reagents/Catalyst | Product Type(s) | Ref(s) |
| Ethyl cyanoacetate, Ketones | Ammonium acetate | Pyridone and Quinoline derivatives | acs.orgresearchgate.net |
| N-substituted aldehydes, Ethyl cyanoacetate | Triethylamine (B128534), DMF (reflux) | Tricyclic quinoline derivatives | rsc.org |
| Ethyl cyanoacetate, Salicylaldehyde | Various catalysts | Coumarin-3-carboxylate ester, 3-Cyanocoumarin | academie-sciences.fr |
| Cyanoacetohydrazide, various electrophiles | Basic or acidic conditions | Pyrazoles, Pyridazines, Triazines, Fused heterocycles | researchgate.net |
| 2-Aryl-1,4-benzoquinones, Alkyl cyanoacetates | Base | Benzodifuran derivatives | researchgate.net |
| Dimethyl malonate or Cyanoacetate, Allenes | Mn(OAc)₃ | Lactones | thieme-connect.com |
| Cyanoacetohydrazide, Diethyl oxalate (B1200264) or Carbon disulphide | - | Pyrrolo[2,3-c]pyrazole-3,4-dione, Pyrazolo[3,4-c]isothiazole-3-thione | researchgate.net |
| 3-Cyanoacetyl indoles, Aldehydes, Ammonium acetate | Acetic acid | Pyridine (B92270) derivatives containing indole (B1671886) and coumarin (B35378) moieties | organic-chemistry.org |
| Chalcones, Ethyl cyanoacetate, Ammonium acetate | Glacial acetic acid | Pyridine derivatives | mdpi.com |
Role of Cyanoacetate in Multicomponent Reactions (MCRs)
Cyanoacetate and its derivatives are key players in a multitude of multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. These reactions are of great importance in synthetic organic chemistry due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. thieme-connect.com The electrophilic and nucleophilic nature of the cyanoacetate moiety makes it an ideal component in many classical and novel MCRs for the synthesis of heterocyclic compounds.
Gewald Aminothiophene Synthesis:
The Gewald reaction is a cornerstone MCR for the synthesis of 2-aminothiophenes. researchgate.netrsc.orgnih.gov In this reaction, a carbonyl compound, an α-cyano ester like ethyl cyanoacetate, and elemental sulfur are condensed in the presence of a base. The generally accepted mechanism involves an initial Knoevenagel condensation between the carbonyl compound and ethyl cyanoacetate to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the activated methylene group and subsequent intramolecular cyclization, where the sulfur attacks the nitrile group, leading to the thiophene (B33073) ring after tautomerization. nih.gov Various catalysts, including morpholine (B109124) and piperidinium (B107235) borate, have been employed to facilitate this reaction, with some protocols even being developed under solvent-free or aqueous conditions. researchgate.netthieme-connect.comnih.gov
Hantzsch Pyridine Synthesis:
In variations of the Hantzsch pyridine synthesis, ethyl cyanoacetate serves as a crucial C2 synthon. The Guareschi–Thorpe reaction, a modification of the Hantzsch synthesis, involves the condensation of a β-dicarbonyl compound, an ammonium salt, and ethyl cyanoacetate to produce substituted 2-hydroxypyridines. nih.gov The reaction is believed to proceed through the initial formation of cyanoacetamide, which then undergoes a Knoevenagel-type condensation with the β-dicarbonyl compound, followed by cyclization and dehydration. nih.gov Microwave irradiation has been shown to enhance the efficiency of Hantzsch-type syntheses. mdpi.com
Biginelli Reaction:
Ethyl cyanoacetate can also be utilized in Biginelli-type reactions for the synthesis of dihydropyrimidinones and their thio-analogs. academie-sciences.fracademie-sciences.fracs.org In a typical setup, an aldehyde, a urea (B33335) or thiourea (B124793) derivative, and an active methylene compound like ethyl cyanoacetate are condensed under acidic or basic conditions. The mechanism is thought to involve the formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enolate of ethyl cyanoacetate. Subsequent cyclization and dehydration afford the final heterocyclic product. nih.gov Ionic liquids like diisopropyl ethyl ammonium acetate have been shown to be effective promoters for this reaction at room temperature. academie-sciences.fracs.org
Other Multicomponent Reactions:
Beyond these classical MCRs, ethyl cyanoacetate participates in a variety of other multicomponent syntheses. For example, it can be used in four-component reactions to produce highly substituted 1,4-dihydropyridines or 4H-pyrans. acs.orgresearchgate.net It is also a component in the Ugi and Passerini reactions, which are powerful tools for the synthesis of peptide-like structures and other complex molecules, although its role in these isocyanide-based MCRs is less common than in the aforementioned examples. researchgate.netfigshare.comnih.govcapes.gov.br
The following table presents a selection of multicomponent reactions involving ethyl cyanoacetate.
| MCR Name | Components | Catalyst/Conditions | Product Type | Ref(s) |
| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, Ethyl cyanoacetate, Sulfur | Morpholine, Piperidinium borate, Et₂NH/H₂O (ultrasound) | 2-Aminothiophenes | researchgate.netrsc.orgresearchgate.netnih.gov |
| Hantzsch Pyridine Synthesis (Guareschi-Thorpe) | β-Dicarbonyl compound, Ammonium salt, Ethyl cyanoacetate | (NH₄)₂CO₃, aqueous medium | 2-Hydroxypyridines | nih.gov |
| Biginelli Reaction | Aldehyde, Urea/Thiourea, Ethyl cyanoacetate | Diisopropyl ethyl ammonium acetate (DIPEAc) | 1,2,3,4-Tetrahydropyrimidines | academie-sciences.fracademie-sciences.fracs.org |
| Four-component reaction | Aldehyde, Acetoacetanilide, Ethyl cyanoacetate, Ammonium acetate | Ammonium acetate | 1,4-Dihydropyridines | acs.org |
| Four-component reaction | Aldehyde, Dimedone, Ethyl cyanoacetate, MnSO₄·4H₂O | MnSO₄·4H₂O, aqueous media | 4H-Benzo[b]pyrans | researchgate.net |
| Four-component Gewald reaction | α-Methylene carbonyl, Ethyl cyanoacetate, Amine, Sulfur | Triethylamine, aqueous conditions | 2-Amino-3-carboxamide derivatives of thiophene | thieme-connect.com |
| Three-component reaction | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate, water | Pyrazolo[3,4-b]pyridines | rsc.org |
Stereochemical Control and Asymmetric Synthesis in Cyanoacetate-Mediated Reactions
Achieving stereochemical control in reactions involving cyanoacetate is a significant area of research, as it allows for the synthesis of enantiomerically enriched and diastereomerically pure compounds, which are of paramount importance in medicinal chemistry and drug development. The acidic methylene protons of cyanoacetate and its derivatives make them excellent nucleophiles in various carbon-carbon bond-forming reactions, and the development of asymmetric versions of these reactions has been a major focus.
Organocatalyzed Asymmetric Reactions:
Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of cyanoacetate. Chiral bifunctional organocatalysts, such as those based on thiourea or urea scaffolds combined with a tertiary amine, have been successfully employed in the enantioselective Michael addition of α-substituted cyanoacetates to various Michael acceptors like vinyl ketones and α,β-unsaturated selenones. researchgate.netnih.gov These catalysts activate the nucleophile and electrophile simultaneously through hydrogen bonding and Brønsted base catalysis, respectively, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. Cinchona alkaloids and their derivatives have also been used as effective organocatalysts for the asymmetric amination of α-substituted α-cyanoacetates. acs.orgnih.govacs.org
Metal-Catalyzed Asymmetric Reactions:
Chiral metal complexes are also highly effective in catalyzing asymmetric reactions of cyanoacetate. Iridium-catalyzed asymmetric double allylic alkylation of cyanoacetate has been developed to produce pseudo-C₂-symmetrical derivatives with excellent stereocontrol. nih.gov This method allows for the stereodivergent synthesis of multiple stereoisomers by simply choosing the appropriate enantiomer of the chiral ligand. Chiral cobalt(III) complexes have been shown to act as hydrogen bond donor catalysts in the enantioselective addition of substituted cyanoacetate esters to acetylenic esters, leading to the generation of quaternary carbon stereocenters with high enantioselectivity. rsc.org Palladium-catalyzed asymmetric Michael additions of α-cyanoacetates to enones have also been reported, with the diastereoselectivity being dependent on whether a mono- or bimetallic catalyst is used. researchgate.net
Chiral Auxiliaries and Phase-Transfer Catalysis:
The use of chiral auxiliaries attached to the cyanoacetate moiety is another strategy to induce stereoselectivity. For example, a remote sulfinyl group has been used as a chiral auxiliary to control the stereoselective synthesis of benzylic quaternary difunctionalized carbons from 2-[2-(p-tolylsulfinyl)phenyl]acetonitriles. nih.gov Chiral phase-transfer catalysts, such as binaphthyl-modified quaternary ammonium salts, have been successfully applied in the asymmetric alkylation of cyanoacetates and their conjugate addition to acetylenic ketones, affording products with chiral quaternary carbons in high enantiomeric excess. organic-chemistry.orgcapes.gov.br
Diastereoselective Reactions:
In addition to enantioselective transformations, diastereoselective reactions involving cyanoacetate are also well-documented. For instance, the one-pot, three-component reaction of isatin, ethyl cyanoacetate, and 5-amino-3-methylpyrazole can lead to the highly diastereoselective synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]. researchgate.net Similarly, a diastereoselective synthesis of 2-amino-4H-chromenes can be achieved through the condensation of salicylaldehyde and ethyl cyanoacetate using diethylamine (B46881) as an organocatalyst. academie-sciences.fracademie-sciences.fr
The following table provides an overview of various methods for stereochemical control in reactions involving cyanoacetate.
| Reaction Type | Catalyst/Chiral Source | Substrates | Product Stereochemistry | Ref(s) |
| Asymmetric Double Allylic Alkylation | Iridium complex with chiral phosphoramidite (B1245037) ligand | Cyanoacetate, Allylic carbonates | High diastereo- and enantioselectivity | nih.gov |
| Enantioselective Michael Addition | Bifunctional thiourea/tertiary amine organocatalyst | α-Substituted cyanoacetates, Vinyl ketones | Excellent enantioselectivities (82-97% ee) | nih.gov |
| Enantioselective Addition to Acetylenic Esters | Chiral cobalt(III) complex | Substituted cyanoacetate esters, Acetylenic esters | High enantioselectivity (up to 99% ee) | rsc.org |
| Diastereoselective Spiro-heterocycle Synthesis | Sodium chloride | Isatin, Ethyl cyanoacetate, 5-Amino-3-methylpyrazole | High diastereoselectivity | researchgate.net |
| Enantioselective Hydroxyamination | Magnesium triflate, N,N′-dioxide ligand | Alkyl α-aryl-α-cyanoacetates, 2-Nitrosopyridines | Good to excellent yields and high enantioselectivities | thieme-connect.com |
| Diastereoselective 2-Amino-4H-chromene Synthesis | Diethylamine | Salicylaldehyde, Ethyl cyanoacetate | High diastereoselectivity | academie-sciences.fracademie-sciences.fr |
| Enantioselective Amination | Quinidine-derived alkaloid (β-ICD) | α-Substituted α-cyanoacetates, Azodicarboxylates | Excellent enantioselectivities (>97% ee) | acs.org |
| Asymmetric Alkylation | Chiral phase-transfer catalyst | Cyanoacetates | Chiral quaternary carbon, high enantioselectivity | organic-chemistry.org |
| Asymmetric Synthesis with Chiral Auxiliary | Remote sulfinyl group | 2-[2-(p-tolylsulfinyl)phenyl]acetonitriles, Acylating agents | Enantiomerically enriched products | nih.gov |
Synthesis and Functionalization of Cyanoacetate Derivatives and Analogues
Heterocyclic Compounds Derived from Cyanoacetate
The reactivity of cyanoacetate makes it a key starting material for the synthesis of various heterocyclic systems. Its ability to participate in condensation, cyclization, and multicomponent reactions is fundamental to the construction of nitrogen-, oxygen-, and sulfur-containing rings.
Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Pyrroles, Imidazoles)
Cyanoacetate and its esters are extensively used in the synthesis of a multitude of nitrogen-containing heterocycles through various reaction pathways.
Pyridines: The synthesis of substituted pyridines and their derivatives, such as 3-cyano-2-pyridones, frequently employs ethyl cyanoacetate in multicomponent reactions. One-pot four-component reactions involving an acetophenone (B1666503) derivative, ethyl cyanoacetate, an appropriate aldehyde, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines. tjnpr.org Another established method is the Guareschi–Thorpe reaction, which involves the three-component condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl compound, and an ammonium salt (like ammonium carbonate) in an aqueous medium to produce hydroxy-cyanopyridines. nih.gov The reaction of chalcones (α,β-unsaturated ketones) with ethyl cyanoacetate and ammonium acetate also affords 3-cyano-2-oxo-1,2-dihydropyridines. ekb.eg Furthermore, Michael addition–cyclocondensation reactions between substituted alkynones and ethyl cyanoacetate can lead to the formation of 1H-pyridines, with the product outcome often depending on the electronic nature of the substituents on the alkynone. nih.govbeilstein-journals.org
| Method | Reactants | Catalyst/Conditions | Product Type |
| One-Pot Multicomponent Reaction | Substituted acetophenone, ethyl cyanoacetate, aryl aldehyde, ammonium acetate | Heat | 3-Cyano-2-oxa-pyridine derivatives tjnpr.org |
| Guareschi–Thorpe Reaction | 1,3-Dicarbonyl compound, alkyl cyanoacetate, ammonium carbonate | EtOH/H₂O, 80 °C | Hydroxy-cyanopyridines nih.gov |
| Chalcone Condensation | Chalcone, ethyl cyanoacetate, ammonium acetate | Ethanol (reflux) | 3-Cyano-2-oxo-1,2-dihydropyridines ekb.eg |
| Michael Addition-Cyclocondensation | Substituted alkynone, ethyl cyanoacetate | Base (e.g., DBU) | 1H-Pyridines nih.gov |
Pyrimidines: Pyrimidines are readily synthesized using cyanoacetate derivatives. A common approach is a three-component reaction of an aldehyde, ethyl cyanoacetate, and an amidine system, such as guanidine (B92328) nitrate (B79036) or thiourea (B124793). scholarsresearchlibrary.com For instance, the reaction of ethyl cyanoacetate, various aldehydes, and thiourea in the presence of potassium carbonate yields 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. researchgate.netgrowingscience.com Similarly, using guanidine nitrate with an aldehyde and ethyl cyanoacetate in aqueous media with a piperidine (B6355638) catalyst produces 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles. scholarsresearchlibrary.com Magnesium oxide (MgO) has also been shown to be an effective catalyst for the three-component synthesis of pyrimidinone derivatives from aldehydes, amidine systems, and ethyl cyanoacetate. tandfonline.com
| Method | Reactants | Catalyst/Conditions | Product Type |
| Kambe et al. Synthesis | Ethyl cyanoacetate, aldehyde, thiourea | Potassium carbonate | 5-Cyano-2-thioxo-tetrahydropyrimidines researchgate.netgrowingscience.com |
| One-Pot Synthesis | Aldehyde, ethyl cyanoacetate, guanidine nitrate | Piperidine, water (reflux) | 2-Amino-4-oxo-tetrahydropyrimidine-5-carbonitriles scholarsresearchlibrary.com |
| MgO-Catalyzed Synthesis | Aldehyde, amidine hydrochloride, ethyl cyanoacetate | MgO, CH₃CN (reflux) | Pyrimidinone derivatives tandfonline.com |
| o-Methyl Isourea Method | o-Methyl isourea salt, cyanoacetate | Condensation, methylation, cyclization | 4-Amino-2,6-dimethoxypyrimidine google.com |
Pyrroles: Several synthetic routes to functionalized pyrroles utilize ethyl cyanoacetate. One method involves the reaction of α-amino ketones with active methylene (B1212753) compounds like ethyl cyanoacetate in the presence of sodium ethoxide to yield highly substituted 2-aminopyrroles. scirp.org A divergent synthesis allows for the creation of different pyrrole (B145914) structures from the same starting materials under different conditions; for example, the reaction of 2,4-pentadienenitriles with ethyl isocyanoacetate can produce 2,3-dihydro-1H-pyrroles or 3-alkyl-1H-pyrroles depending on the amount of DBU catalyst and the reaction temperature. nih.gov Additionally, a lipase-catalyzed method has been developed for the synthesis of pyrrole disulfides from β-ketothioamides and ethyl cyanoacetate. mdpi.com
Imidazoles: The imidazole (B134444) ring can be constructed using cyanoacetate-derived starting materials. For example, diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate is prepared from ethyl 2-amino-2-cyanoacetate and ethyl 1-ethoxycarbonylformimidate hydrochloride. rsc.org Another pathway involves the reaction of 3,5-O-isopropylidene-α-D-xylofuranoso[1,2-d]-Δ2′-oxazoline with ethyl α-amino(cyano)acetate to stereospecifically yield 5-amino-1-(3,5-O-isopropylidene-α-D-xylofuranosyl)imidazole-4-carboxylic acid derivatives. rsc.org
Oxygen-Containing Heterocycles (e.g., Furans, Pyrones, Coumarins)
Cyanoacetate is a precursor for various oxygen-containing heterocyclic compounds, synthesized through cyclization and condensation reactions.
Furans: Polysubstituted furans can be synthesized from ethyl cyanoacetate. The reaction of ethyl 2-chloro-3-oxobutanoate with ethyl cyanoacetate in the presence of triethylamine (B128534) affords diethyl 2-amino-5-methylfuran-3,4-dicarboxylate in high yield. researchgate.net Another route involves the bromination of the ethyl cyanoacetate dimer, which then reacts with potassium carbonate to yield a highly substituted furan. tandfonline.com The reaction between furfurylamine (B118560) and ethyl cyanoacetate produces 2-cyano-N-(furan-2-ylmethyl)acetamide, a key intermediate that can be used for further heterocyclic synthesis. derpharmachemica.com
Pyrones: α-Pyrones are accessible through the Michael addition–cyclocondensation of substituted alkynones with ethyl cyanoacetate. nih.govresearchgate.net The choice of base and reaction temperature can influence whether the reaction yields α-pyrones or competing 1H-pyridine derivatives. beilstein-journals.org Another method involves the sodium methoxide-initiated condensation of methyl cyanoacetate with methyl methoxymethyleneacetoacetate, which can lead to a 2-pyrone or a 2-pyridone depending on the base concentration. rsc.org
Coumarins: The synthesis of coumarins, particularly 3-substituted derivatives, is commonly achieved via the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene compound like ethyl cyanoacetate or cyanoacetic acid. nih.govjetir.orgmdpi.com The choice of catalyst and solvent system is crucial and can include deep eutectic solvents (DES), piperidine and acetic acid, or propylphosphonic anhydride (B1165640) (T3P). nih.govjetir.org The reaction can be directed to selectively produce either coumarin-3-carboxylate esters or 3-cyanocoumarins based on the catalyst's properties. researchgate.net Three-component, one-pot syntheses of coumarin (B35378) derivatives have also been developed, for instance, by reacting salicylaldehyde, ethyl cyanoacetate, and an o-aminophenol. nih.govjetir.org
| Heterocycle | Reactants | Catalyst/Conditions | Key Transformation |
| Furan | Ethyl 2-chloro-3-oxobutanoate, Ethyl cyanoacetate | Et₃N | Cyclocondensation researchgate.net |
| Pyrone | Substituted alkynone, Ethyl cyanoacetate | Base (e.g., DBU) | Michael addition–cyclocondensation nih.gov |
| Coumarin | Salicylaldehyde, Ethyl cyanoacetate | Piperidine/AcOH or DES | Knoevenagel condensation jetir.orgmdpi.com |
Sulfur-Containing Heterocycles
The versatility of cyanoacetate extends to the synthesis of sulfur-containing heterocycles. A notable example is the synthesis of highly substituted thiophenes. This can be achieved by first preparing a brominated derivative of the ethyl cyanoacetate dimer. The subsequent reaction of this bromo derivative with sodium hydrogen sulfide (B99878) leads to the formation of the thiophene (B33073) ring system. tandfonline.com
Aliphatic and Aromatic Functionalized Derivatives of Cyanoacetate
The functional groups of cyanoacetate—the active methylene group, the nitrile, and the ester—allow for a wide range of non-cyclization reactions to form functionalized aliphatic and aromatic derivatives. wikipedia.org
The most prominent reaction is the Knoevenagel condensation, where the active methylene group reacts with aldehydes and ketones to form α,β-unsaturated systems. For example, the condensation of ethyl cyanoacetate with benzaldehyde (B42025) yields α-cyanoethyl cinnamate. patsnap.com This reaction is a cornerstone for creating carbon-carbon double bonds.
Cyanoacetylation is another key functionalization reaction. Aromatic amines, indoles, and pyrroles can be cyanoacetylated using a combination of cyanoacetic acid and acetic anhydride to produce 3-cyanoacetylindole and other N- or C-acylated aromatic compounds. ki.se
Natural Product Synthesis Intermediates via Cyanoacetate
Ethyl cyanoacetate serves as a crucial intermediate in the synthesis of various important compounds, including some found in nature or their analogues. It is used as a starting material in the industrial synthesis of caffeine (B1668208) and vitamin B6. atamanchemicals.com Furthermore, the heterocyclic cores constructed from cyanoacetate, such as pyridines, pyrimidines, and coumarins, are prevalent in a vast number of natural products.
A specific example of its use as an intermediate involves a Knoevenagel condensation product derived from ethyl cyanoacetate. This intermediate can then undergo a [4+2] cycloaddition reaction, serving as a key step in the synthesis of complex naphthoquinone structures. rsc.org It is also used to prepare 3,3-diphenylpropan-1-amine, a precursor for the synthesis of Prenylamine. wikipedia.org
Structure-Reactivity Relationships in Cyanoacetate Analogues (Excluding Human Biological Activity)
The reactivity of cyanoacetate and the products formed in its reactions are highly dependent on the structure of the co-reactants and the reaction conditions. A clear example of a structure-reactivity relationship is observed in the reaction of substituted alkynones with ethyl cyanoacetate. nih.gov
Electron-donating groups on the alkynone favor the formation of α-pyrones.
Electron-withdrawing groups on the alkynone predominantly lead to the formation of 1H-pyridines. nih.gov
This bifurcation demonstrates how subtle electronic changes in a substrate can direct the reaction pathway toward different heterocyclic systems.
Another instance relates to the condensation of ethyl cyanoacetate with salicylaldehyde to form coumarins. The product distribution between coumarin-3-carboxylate ester and 3-cyanocoumarin (B81025) is correlated with the acid-base properties of the catalyst used. This relationship stems from the catalyst's ability to influence the selective cyclization of the phenolic hydroxyl group onto either the cyano or the ester carbonyl group of the reaction intermediate. researchgate.net The inherent chemical properties of cyanoacetate, with its multiple reactive sites, make it a highly tunable and versatile reagent in synthetic chemistry. wikipedia.org
Design and Synthesis of Advanced Functional Materials Precursors from Cyanoacetate
Cyanoacetate and its esters are highly versatile chemical building blocks utilized in the synthesis of a wide array of precursors for advanced functional materials. Their value stems from the presence of multiple reactive sites: a nitrile group, an active methylene group, and a carboxylate ester or carboxylic acid function. This unique combination allows for a diverse range of chemical transformations, making cyanoacetates a cornerstone in the design of materials for applications in polymer science, optoelectronics, and biomedicine.
A primary application of cyanoacetate derivatives is in the field of polymer science, most notably for the synthesis of cyanoacrylate adhesives. The process typically involves a Knoevenagel condensation reaction between an alkyl cyanoacetate and formaldehyde (B43269). researchgate.net This reaction forms a low-molecular-weight polymer that is then thermally "cracked" and distilled to yield the highly reactive cyanoacrylate monomer, such as ethyl 2-cyanoacrylate, the main component in superglues. researchgate.netpcbiochemres.comchemistryislife.com The remarkable adhesive properties of these monomers arise from their rapid anionic polymerization, which is initiated by weak bases like the trace amounts of water or alcohols present on most surfaces. pcbiochemres.comchemistryislife.com This process results in the formation of long, strong polymer chains that create powerful bonds between various substrates, including metals, plastics, and ceramics. researchgate.netwikipedia.org
Beyond adhesives, cyanoacetate-derived polymers are engineered for specialized applications. Ethylene (B1197577) bis(cyanoacetate), for instance, serves as a precursor for polymers with high thermal stability and unique optical characteristics. ontosight.ai Furthermore, the ability to modify the alkyl group in alkyl cyanoacrylates allows for the tailoring of polymer properties. This strategy is extensively used in the biomedical field to create biocompatible and biodegradable materials. rsc.org By adjusting the formulation, researchers can develop derivatives that are suitable for use as tissue adhesives, in dental applications, and for creating scaffolds in tissue engineering, highlighting the adaptability of cyanoacetate precursors. rsc.org
The unique electronic properties of molecules derived from cyanoacetate make them ideal candidates for precursors to optoelectronic materials. Cyanoacetic acid is frequently employed as an acceptor and anchoring group in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). chemicalbook.com Its carboxylic acid group forms a stable ester linkage with titanium dioxide (TiO2) electrodes, ensuring strong binding and efficient electron communication, which are crucial for the photovoltaic performance of the cell. chemicalbook.com
In the realm of nonlinear optics (NLO), cyanoacetate derivatives are designed as chromophores that exhibit significant NLO responses. x-mol.netresearchgate.net For example, the crystal 2-amino-4-methylpyridinium cyanoacetate (2A4MPC) has been synthesized and shown to possess high optical durability, making it a promising material for NLO applications. x-mol.net Researchers also synthesize complex, non-symmetric cyanoacetic acid derivatives for use as organic laser dyes and in materials that exhibit amplified spontaneous emission (ASE). scilit.commdpi.com A key design strategy involves attaching bulky chemical groups to the cyanoacetate-based molecule. These bulky groups hinder crystallization and promote the formation of amorphous, glass-like thin films, which can lead to very low ASE threshold values, a critical requirement for efficient light-amplifying materials. scilit.commdpi.com
The reactivity of cyanoacetate also makes it a fundamental starting material for creating a variety of heterocyclic compounds that serve as precursors for pharmaceuticals and agrochemicals. chemicalbook.comatamanchemicals.com Ethyl cyanoacetate is a key building block in multi-step syntheses for drugs such as the gout treatment Allopurinol, the stimulants caffeine and theophylline (B1681296), and the antibacterial agent trimethoprim. atamanchemicals.comwikipedia.org Similarly, complex 2-cyanoacrylate derivatives containing pyrazole (B372694) or 1,2,3-triazole rings have been designed and synthesized to act as potent herbicides. researchgate.netmdpi.com These syntheses leverage the cyanoacetate backbone to construct complex molecular architectures with specific biological activities.
Research Findings on Cyanoacetate-Derived Functional Material Precursors
The following tables summarize key research findings on the synthesis and application of functional material precursors derived from cyanoacetate.
Table 1: Examples of Functional Materials from Cyanoacetate Precursors
| Functional Material Category | Specific Example | Cyanoacetate Precursor(s) | Key Properties/Applications |
|---|---|---|---|
| Polymers & Adhesives | Cyanoacrylate Adhesives | Alkyl Cyanoacetate, Formaldehyde | Rapid, high-strength bonding; industrial and household use. researchgate.netpcbiochemres.com |
| Biocompatible Polymers | Alkyl Cyanoacrylates | Biodegradability, low tissue toxicity; used as bio-glues and in dental materials. rsc.org | |
| High-Stability Polymers | Ethylene bis(cyanoacetate) | High thermal stability, specific optical characteristics. ontosight.ai | |
| Optoelectronic Materials | Dyes for Solar Cells | Cyanoacetic Acid | Anchoring group for dyes on TiO2 electrodes in DSSCs. chemicalbook.com |
| Nonlinear Optical (NLO) Crystals | 2-amino-4-methylpyridinium cyanoacetate (2A4MPC) | High optical durability for NLO applications. x-mol.net | |
| Organic Laser Dyes | Ethyl 2-(...)-2-cyanoacetate (KTB) | Forms amorphous films with low amplified spontaneous emission (ASE) thresholds. scilit.commdpi.com | |
| Agrochemicals | Herbicides | 2-Cyanoacrylates with pyrazole/triazole rings | Potent herbicidal activity against various weeds. researchgate.netmdpi.com |
| Pharmaceuticals | Various Drugs | Ethyl Cyanoacetate | Precursor for Allopurinol, Caffeine, Theophylline, Trimethoprim, etc. atamanchemicals.comwikipedia.org |
Table 2: Key Synthetic Reactions for Cyanoacetate Functionalization
| Reaction Name | Reactants | Product Type | Application Area |
|---|---|---|---|
| Knoevenagel Condensation | Alkyl Cyanoacetate, Formaldehyde | Poly(cyanoacrylate) (intermediate) | Synthesis of cyanoacrylate monomers. researchgate.net |
| Anionic Polymerization | Cyanoacrylate Monomer | Poly(cyanoacrylate) | Formation of adhesive polymer chains. pcbiochemres.com |
| Knoevenagel Condensation | Cyanoacetic Acid, Aldehydes | Organic Dyes | Synthesis of sensitizers for dye-sensitized solar cells. chemicalbook.com |
| Cyclization Reactions | Ethyl Cyanoacetate, various reagents (e.g., hydrazine, formamide) | Heterocyclic Compounds | Synthesis of precursors for pharmaceuticals like Allopurinol. wikipedia.orgnih.gov |
Applications of Cyanoacetate in Advanced Organic Synthesis
Cyanoacetate as a Versatile C2/C3 Synthon in Complex Molecule Synthesis
The synthetic utility of cyanoacetate primarily stems from its function as a C2 or C3 synthon. The methylene (B1212753) group (the α-carbon) is flanked by both a nitrile and a carbonyl group, which significantly increases the acidity of its protons. This allows for easy deprotonation to form a stabilized carbanion, which can act as a potent nucleophile.
This reactivity is harnessed in several cornerstone reactions of organic synthesis:
Knoevenagel Condensation: Cyanoacetate readily undergoes condensation with aldehydes and ketones, catalyzed by a weak base. This reaction is fundamental for creating carbon-carbon double bonds and producing α,β-unsaturated systems. imarcgroup.combris.ac.uk For example, the Knoevenagel condensation of aldehydes with cyanoacetic acid yields polyfunctionalized olefins that are valuable precursors for more complex molecules. scielo.brresearchgate.net
Michael Addition: The stabilized carbanion of cyanoacetate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion. This reaction is a powerful method for forming new carbon-carbon single bonds.
Multicomponent Reactions (MCRs): Cyanoacetates are star players in MCRs, where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. researchandmarkets.com This atom-economical approach is highly efficient for rapidly building molecular complexity. Ethyl cyanoacetate is frequently used in MCRs to synthesize a wide variety of densely functionalized carbocyclic and heterocyclic systems, such as pyridines, pyrans, and pyrazoles. ontosight.ai
The dual functionality of the nitrile and ester groups provides further avenues for transformation. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ester can be hydrolyzed, transesterified, or reduced. This polyfunctionality makes cyanoacetate a highly adaptable building block for assembling diverse molecular architectures. Functional derivatives of cyanoacetic acid are among the most popular building blocks in fine organic synthesis. chemistryislife.com
| Reaction Type | Role of Cyanoacetate | Resulting Structure |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Cyano-ester |
| Michael Addition | Nucleophilic Donor | 1,5-Dicarbonyl/Nitrile Compound |
| Multicomponent Reactions | C2/C3 Building Block | Highly Substituted Heterocycles |
Total Synthesis of Complex Organic Molecules Utilizing Cyanoacetate Building Blocks
The strategic use of cyanoacetate as a key building block has enabled the efficient total synthesis of numerous complex and biologically important molecules. Its ability to introduce functionality and build carbon skeletons has proven invaluable in assembling natural products and their analogs.
Notable examples include:
Cinchona Alkaloids (Quinine and Quinidine): In a catalytic, enantioselective total synthesis of quinine (B1679958) and quinidine, methyl cyanoacetate was used in a conjugate addition reaction to an α,β-unsaturated imide. udel.edu This step was crucial for establishing the stereochemistry of the molecule's core structure. udel.edu
Laurencenone C: A total synthesis of this chamigrene sesquiterpenoid was achieved using a one-pot reaction involving a Knoevenagel condensation between ethyl cyanoacetate and paraformaldehyde. The resulting ethyl 2-cyanoacrylate intermediate then underwent a Diels-Alder reaction to construct the spirocyclic core of the natural product. thieme-connect.com
Trigonoliimines: In the total synthesis of these hexacyclic bisindole alkaloids, ethyl cyanoacetate was mentioned as a substance involved in the development of an organocatalytic enantioselective Michael addition, a key step in the synthetic route. nih.gov
Heterocyclic Drugs: Ethyl cyanoacetate serves as a starting material for a range of heterocyclic compounds used as drugs. wikipedia.org For instance, the synthesis of Allopurinol , a drug for treating gout, begins with a Knoevenagel condensation of ethyl cyanoacetate. wikipedia.org The antiepileptic drug Ethosuximide and the antibacterial agent Trimethoprim are also synthesized in multistep processes starting from ethyl cyanoacetate. wikipedia.org The purine (B94841) derivatives Theophylline (B1681296) , Caffeine (B1668208) , and Uric Acid are also synthetically accessible from ethyl cyanoacetate. wikipedia.org
These examples underscore the pivotal role of cyanoacetate in providing an efficient and versatile entry point to complex molecular frameworks, often simplifying synthetic routes and enabling the construction of challenging stereocenters.
Intermediates for Specialty Chemicals, Agrochemicals, and Dyes (Non-Pharmaceutical)
Beyond pharmaceuticals, cyanoacetate esters are crucial intermediates in the broader chemical industry, particularly in the production of agrochemicals, dyes, and other specialty chemicals. gminsights.comeinpresswire.comtheinsightpartners.com
Agrochemicals: Ethyl cyanoacetate is a key building block in the synthesis of various pesticides, herbicides, and fungicides. researchandmarkets.comfortunebusinessinsights.com The growing global demand for effective crop protection solutions to ensure food security drives significant consumption of cyanoacetate in this sector. gminsights.comeinpresswire.com For example, cyclohexyl cyanoacetate is used as an intermediate in the synthesis of certain insecticides and herbicides. ontosight.ai
Dyes and Pigments: Cyanoacetate derivatives are used to create a range of dyes. imarcgroup.comeinpresswire.com The reactivity of the cyanoacetate core allows for the construction of chromophores, the parts of a molecule responsible for its color.
Heterocyclic Dyes: Dimerized ethyl cyanoacetate has been used as a starting material to prepare polyfunctional pyridine (B92270) azodyes and tetrazole dyes. These dyes have been shown to color various fibers including cellulose (B213188) acetate (B1210297), nylon, silk, and wool in shades ranging from yellow to violet. researchgate.net
Push-Pull Chromophores: Cyanoacetic acid is an excellent electron-acceptor group in "push-pull" (D-π-A) molecules. These molecules, which have an electron-donating part and an electron-accepting part connected by a π-conjugated bridge, are of great interest for applications in materials science. Thienylpyrrolyl-cyanoacetic acid derivatives have been synthesized via Knoevenagel condensation for their optical properties and potential use in dye-sensitized solar cells (DSSCs). scilit.comuminho.pt Bifuran and biphenyl (B1667301) derivatives with cyanoacetic acid as an anchoring group have also been synthesized for DSSC applications. rsc.org
| Application Area | Role of Cyanoacetate | Specific Examples |
| Agrochemicals | Intermediate | Synthesis of herbicides, pesticides, fungicides researchandmarkets.comfortunebusinessinsights.com |
| Dyes | Building Block for Chromophores | Pyridine azodyes, Tetrazole dyes researchgate.net, D-π-A dyes for DSSCs scilit.comrsc.org |
| Specialty Chemicals | Intermediate | Adhesives, Coatings researchandmarkets.com |
Role in Polymer Chemistry and Material Science (e.g., Monomer Precursors)
Cyanoacetate is a foundational precursor for one of the most well-known classes of polymers: polycyanoacrylates. These polymers are the basis for cyanoacrylate adhesives, commonly known as "superglues."
The industrial synthesis of cyanoacrylate monomers, such as ethyl 2-cyanoacrylate, involves the Knoevenagel condensation of an alkyl cyanoacetate (e.g., ethyl cyanoacetate) with formaldehyde (B43269). bris.ac.uk This reaction forms a polymer, which is then thermally "cracked" or depolymerized to yield the highly reactive cyanoacrylate monomer. gvpress.comafinitica.comnih.gov This monomer rapidly undergoes anionic polymerization in the presence of moisture or weak bases to form the strong adhesive polymer. bris.ac.ukpcbiochemres.comwikipedia.org
Key applications in this domain include:
Adhesives: Ethyl 2-cyanoacrylate is the primary component of most commercial superglues. wikipedia.org Different esters, like n-butyl cyanoacrylate and 2-octyl cyanoacrylate, are used in medical and veterinary applications for wound closure, as they are biocompatible and degrade over time. wikipedia.orgresearchgate.net
Recyclable Plastics: Recent research has demonstrated that poly(ethyl cyanoacrylate) (PECA) can be used to create closed-loop recyclable plastics. nih.gov The monomer, ethyl cyanoacrylate, can be sourced from non-petroleum starting materials. The resulting PECA plastic can be recycled by thermally cracking the polymer back into the monomer with high efficiency, offering a sustainable alternative to conventional plastics like polystyrene. nih.govresearchgate.net
Functional Polymers and Nanoparticles: The versatility of cyanoacetate chemistry allows for the creation of functional polymers. For example, ethylene (B1197577) bis(cyanoacetate) can be used to prepare polymers with high thermal stability. ontosight.ai Furthermore, copolymers can be synthesized from cyanoacetate derivatives. A methodology has been developed to create poly(alkyl cyanoacrylate) nanoparticles with highly functionalized surfaces using click chemistry, which have potential applications in biomedical fields like drug delivery. afinitica.com
| Material Type | Synthetic Role of Cyanoacetate | Example Compound/Material |
| Adhesives | Precursor to Cyanoacrylate Monomers | Ethyl 2-cyanoacrylate (Super Glue), 2-Octyl cyanoacrylate (Medical Adhesive) wikipedia.org |
| Recyclable Plastics | Precursor to Monomer for PECA | Poly(ethyl cyanoacrylate) (PECA) nih.gov |
| Functional Polymers | Monomer Precursor | Ethylene bis(cyanoacetate) polymers ontosight.ai |
| Nanoparticles | Co-monomer Precursor | Poly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) cyanoacetate] afinitica.com |
Analytical Methodologies for Cyanoacetate Characterization and Quantification
Chromatographic Techniques for Cyanoacetate Analysis
Chromatography separates components of a mixture for subsequent analysis. The choice of chromatographic method depends on the volatility and polarity of the cyanoacetate compound being analyzed.
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. For cyanoacetates, GC is particularly useful for the determination of purity and for identifying impurities in volatile esters like ethyl cyanoacetate. dtic.mil
In a typical GC analysis of ethyl cyanoacetate, the sample is injected into a heated port where it vaporizes and is carried by an inert gas (the mobile phase) through a column. e3s-conferences.org The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation based on boiling points and polarity. A Flame Ionization Detector (FID) is commonly used for detection. e3s-conferences.orgresearchgate.net Programmed temperature changes can be employed to optimize the separation of compounds with different boiling points. dtic.mile3s-conferences.org
One study on the synthesis of ethyl cyanoacetate utilized GC to determine the optimal reaction conditions. e3s-conferences.orgresearchgate.net The retention times for absolute ethanol, the internal standard (benzene), and ethyl cyanoacetate were found to be 0.50 min, 0.57 min, and 0.80 min, respectively. e3s-conferences.org Another investigation into the purity of alkyl cyanoacrylate monomers also employed GC to identify impurities such as diglyme (B29089) and cyanoacetates by their retention volumes. dtic.mil It has been noted that the decarboxylation of cyanoacetic acid can be performed directly in the GC evaporator for analysis. deepdyve.com
GC coupled with mass spectrometry (GC-MS) provides a robust method for both separation and identification of volatile components. thieme-connect.comcellmolbiol.org The mass spectrometer fragments the eluting compounds and provides a unique mass spectrum for each, allowing for definitive identification.
Table 1: GC Parameters for Ethyl Cyanoacetate Analysis
| Parameter | Value | Reference |
| Column | KB-1 | e3s-conferences.org |
| Carrier Gas | Nitrogen | e3s-conferences.org |
| Detector | FID | e3s-conferences.org |
| Inlet Temperature | 240℃ | e3s-conferences.org |
| Initial Column Temp | 120℃ | e3s-conferences.org |
| Heating Rate | 30℃/min | e3s-conferences.org |
| Final Column Temp | 205℃ (hold for 5 min) | e3s-conferences.org |
| Detector Temperature | 255℃ | e3s-conferences.org |
High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable, making it ideal for analyzing cyanoacetic acid and many of its derivatives. researchgate.netgoogle.com
Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of cyanoacetates. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For instance, ethyl cyanoacetate can be analyzed using a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid like phosphoric acid added to control the pH and improve peak shape. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com
Ion chromatography, a subset of HPLC, is particularly effective for the quantification of ionic species like cyanoacetic acid. One validated method for determining cyanoacetic acid in a drug substance utilized an ion exchange column with a suppressed conductivity detector. researchgate.netsciencegate.appresearchgate.net This method demonstrated good linearity, accuracy, and precision, with a limit of detection (LOD) of 33 μg/g and a limit of quantification (LOQ) of 101 μg/g for cyanoacetic acid. researchgate.netresearchgate.net
The choice of detector is crucial in HPLC. UV detectors are commonly used, with the detection wavelength set to an appropriate value for the analyte, such as 200 nm for cyanoacetic acid. sielc.com For compounds lacking a strong UV chromophore, an evaporative light scattering detector (ELSD) can be employed, as demonstrated in the analysis of cyanoacetamide. google.com
Table 2: HPLC Conditions for Cyanoacetic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Primesep SB | Metrosep A Supp 5 | sielc.com, researchgate.netsciencegate.appresearchgate.net |
| Mobile Phase | Acetonitrile/Water (20/80) | - | sielc.com |
| Buffer | 0.05% H₂SO₄ | - | sielc.com |
| Flow Rate | 1.0 ml/min | 0.6 mL min⁻¹ | sielc.com, researchgate.netsciencegate.appresearchgate.net |
| Detection | UV, 200 nm | Suppressed Conductivity | sielc.com, researchgate.netsciencegate.appresearchgate.net |
| Temperature | - | 40 °C | researchgate.netsciencegate.appresearchgate.net |
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. nih.govprepchem.com In the context of cyanoacetate chemistry, TLC is frequently employed to follow the conversion of starting materials to products. chemprob.orgnih.govcyberleninka.ru
For TLC analysis, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. chemprob.orgscielo.org.mx The plate is then placed in a sealed chamber with a solvent system (eluent), which moves up the plate by capillary action. The components of the sample travel at different rates depending on their affinity for the stationary phase and solubility in the eluent, resulting in separation. The separated spots are visualized, often under UV light. chemprob.orgscielo.org.mx
For example, in syntheses involving ethyl cyanoacetate, TLC with an eluent system of acetone-hexane (1:1) or ethyl acetate-hexane has been used to monitor reaction progress. nih.govchemprob.org The purity of the synthesized compounds can also be checked using this method. chemprob.orgscielo.org.mx
High-Performance Liquid Chromatography (HPLC) for Cyanoacetate and its Derivatives
Spectroscopic Techniques for Cyanoacetate Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of cyanoacetate and its derivatives by examining the interaction of these compounds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize cyanoacetates. cyberleninka.rursc.orguminho.pt
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For ethyl cyanoacetate, the ¹H NMR spectrum typically shows a triplet for the methyl protons (CH₃), a quartet for the methylene (B1212753) protons of the ethyl group (OCH₂), and a singlet for the active methylene protons (NCCH₂). chemicalbook.com For instance, in a CDCl₃ solvent, the signals for ethyl cyanoacetate appear at specific chemical shifts (ppm). chemicalbook.com Similarly, the ¹H NMR of methyl cyanoacetate would show a singlet for the methyl ester protons and a singlet for the active methylene protons. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For derivatives of ethyl cyano(arylhydrazono)acetates, ¹³C NMR has been used to identify the (Z)- and (E)-isomers based on the chemical shifts of the carbon atoms, including the cyano and carbonyl carbons. rsc.org In the ¹³C NMR spectrum of a thienylpyrrolyl-cyanoacetic acid derivative, characteristic signals for the cyano (CN), carbonyl (COOH), and various aromatic and vinylic carbons were identified. uminho.pt
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Ethyl Cyanoacetate
| Protons | Chemical Shift (ppm) | Multiplicity | Reference |
| -CH₃ | ~1.3 | Triplet | chemicalbook.com |
| -OCH₂- | ~4.2 | Quartet | chemicalbook.com |
| -CH₂CN | ~3.4 | Singlet | chemicalbook.com |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are excellent for identifying the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The cyanoacetate structure has several characteristic IR absorption bands. The most prominent are the stretching vibrations of the nitrile (C≡N) group and the carbonyl (C=O) group. The C≡N stretch typically appears in the region of 2200-2300 cm⁻¹. scialert.netirdg.org The C=O stretch of the ester or carboxylic acid is a strong band usually found between 1700 and 1750 cm⁻¹. scialert.netcdnsciencepub.com For example, in a study of cyanoacetic acid monomers isolated in a low-temperature matrix, FTIR spectroscopy was used to identify different conformers. acs.org Another study reported the IR spectrum of ethyl cyanoacetate adsorbed on silica, showing hydrogen bonding interactions with both the cyano and carbonyl groups. rsc.org
Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for symmetric non-polar bonds, which may be weak in the IR spectrum. For cyanoacetates, the C≡N and C=C bonds often give strong Raman signals. irdg.orgresearchgate.net The C≡N stretching vibration in the Raman spectrum of ethyl cyanoacetate is observed around 2240 cm⁻¹. scialert.net The C=O stretching vibration also gives rise to a band in the Raman spectrum. scialert.net The vibrational spectra of methyl cyanoacetate and its deuterated analog have been extensively studied using both IR and Raman spectroscopy, allowing for a tentative vibrational assignment of the various modes. cdnsciencepub.com
Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Cyanoacetates
| Functional Group | Technique | Frequency Range (cm⁻¹) | Reference |
| C≡N Stretch | IR, Raman | 2200 - 2300 | scialert.netirdg.org |
| C=O Stretch | IR, Raman | 1700 - 1750 | scialert.netcdnsciencepub.com |
| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | cdnsciencepub.comresearchgate.net |
| C-O Stretch | IR | 1100 - 1300 | researchgate.net |
Mass Spectrometry (MS) of Cyanoacetate and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used for determining the molecular weight and structure of compounds through the analysis of their mass-to-charge ratio (m/z). wikipedia.org In the context of cyanoacetate and its derivatives, MS, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides invaluable information on molecular identity and fragmentation pathways. researchgate.netthermofisher.comnih.gov
The fragmentation of a molecular ion in a mass spectrometer is a process where an energetically unstable molecular ion, formed by electron bombardment, breaks down into smaller, more stable fragment ions. chemguide.co.uk The resulting fragmentation pattern is characteristic of the molecule's structure. chemguide.co.uk For cyanoacetate and its esters, common fragmentation mechanisms include alpha-cleavage and rearrangements. msu.edu
In the mass spectrum of cyanoacetic acid, prominent peaks can be observed at m/z values of 41, 44, and 40. nih.gov For short-chain carboxylic acids, the loss of functional groups like -OH (a decrease of 17 mass units) and -COOH (a decrease of 45 mass units) are characteristic fragmentation patterns resulting from the cleavage of bonds adjacent to the carbonyl group. libretexts.org
The fragmentation of cyanoacrylate ultraviolet (UV) absorbers, such as Uvinul 3035 and Uvinul 3039, has been studied using LC with atmospheric pressure chemical ionization mass spectrometry (LC/APCI-MS). researchgate.netnih.gov Key fragment ions were observed at m/z 250, 232, and 204, with the m/z 250 ion being attributed to a McLafferty rearrangement. researchgate.netnih.gov The abundance of these fragment ions was found to increase with a higher fragmentor voltage. researchgate.netnih.gov The solvent used can also influence ionization efficiencies, with solvated ions like [M+H + solvent]+ being detected for methanol, ethanol, and acetone (B3395972). researchgate.netnih.gov
The study of fragmentation patterns is crucial for the structural elucidation of newly synthesized compounds. For instance, the mass spectral fragmentation of various thiazole (B1198619) and imidazolidine (B613845) derivatives prepared from ethyl β-(thiophen-2-yl)-α-cyanoacrylate has been investigated to confirm their structures.
Table 1: Common Mass Spectral Data for Cyanoacetate and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Ionization Method | Reference |
| Cyanoacetic Acid | 85.06 | 41, 44, 40 | Not Specified | nih.gov |
| Methyl Cyanoacetate | 99.09 | Conforms to structure | GC/MS | thermofisher.comspectrabase.com |
| Ethyl Cyanoacetate | 113.12 | Not Specified | GC-MS | nih.gov |
| Uvinul 3039 | Not Specified | 250, 232, 204 | LC/APCI-MS | researchgate.netnih.gov |
| 2-Methoxyethyl cyanoacetate | 143.14 | Not Specified | Not Specified |
UV-Visible Spectroscopy in Cyanoacetate Systems
UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. libretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org For organic molecules, the most common transitions are π-π* and n-π*. rsc.org
Cyanoacetic acid itself exhibits a maximum absorption at 208 nm in alcohol. nih.gov Compounds containing a carbonyl (C=O) group, such as cyanoacetates, typically show a weak absorbance in the range of 270-300 nm, which is attributed to an n→π* transition. masterorganicchemistry.com
The UV-Vis absorption spectra of various compounds incorporating the cyanoacetate moiety have been studied. For instance, carbazole-based compounds with cyanoacetic acid show three main absorption peaks between 240 nm and 400 nm. rsc.org The peak in the 290–305 nm range is primarily due to the π-π* electron transition in the conjugated molecule, while the absorption in the 340–365 nm range is attributed to the n–π* transition. rsc.org It has been observed that compounds containing cyanoacetic acid can exhibit a redshift (a shift to longer wavelengths) compared to similar compounds with aldehyde groups. rsc.org
In the study of 2,4,5-triphenyl imidazole (B134444) based dyes with cyanoacetic acceptors, the UV-Visible absorption spectra were investigated to understand their optoelectronic properties for potential use in dye-sensitized solar cells. researchgate.net Similarly, the optical properties of a 2-cyanoacetic acid derivative in various polymer matrices have been explored, noting a redshift in photoluminescence and amplified spontaneous emission spectra with increasing dye concentration due to a solid-state solvation effect. mdpi.com
The absorption spectrum of polycyanoacrylate UV powder shows a strong absorption peak around 360 nm. researchgate.net This property is utilized in applications such as one-step fluorescent cyanoacrylate fuming for developing latent fingermarks. researchgate.net
Table 2: UV-Visible Absorption Data for Cyanoacetate-Containing Systems
| Compound/System | Solvent/Matrix | Maximum Absorption (λmax) | Transition Type | Reference |
| Cyanoacetic Acid | Alcohol | 208 nm | Not Specified | nih.gov |
| Carbazole-based compounds with cyanoacetic acid | Tetrahydrofuran | 240-260 nm, 290-310 nm, 340-365 nm | π-π* and n-π* | rsc.org |
| Polycyanoacrylate UV powder | Not Specified | ~360 nm | Not Specified | researchgate.net |
| 2-Cyanoacetic acid derivative in PVK, PSU, or PS matrix | Polymer Matrix | Varies with concentration | Not Specified | mdpi.com |
Electrochemical Methods for Cyanoacetate Detection and Redox Behavior
Electrochemical methods, such as cyclic voltammetry (CV), are employed to study the redox properties of chemical species. gamry.com CV provides information on oxidation and reduction potentials, as well as the reversibility of redox processes. gamry.com
The electrochemical behavior of compounds containing the cyanoacetate group has been investigated in various studies. For example, the cyclic voltammetry of certain dyes has revealed reversible one-electron oxidation behavior. skku.edu The catechol fragment in some molecules is responsible for their electrochemical activity, showing a pair of peaks that indicate reversible redox behavior. mdpi.com
In some cases, the electropolymerization of compounds can be studied using techniques like cyclic voltammetry and in-situ FTIRS to understand the redox behavior of the resulting oxidation products. scholarscentral.com The electrochemical redox behavior of ions can also be studied in the presence of other molecules to understand complexation. pcbiochemres.com
Hyphenated Analytical Techniques for Comprehensive Cyanoacetate Profiling
Hyphenated analytical techniques combine a separation method, such as chromatography, with a detection method, like spectroscopy, to provide more comprehensive sample analysis. chromatographytoday.com This approach leverages the strengths of both techniques for both qualitative and quantitative analysis of complex mixtures with minimal sample preparation. actascientific.com
Common hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographytoday.com GC-MS is suitable for analyzing volatile and thermally stable compounds, while LC-MS is used for thermolabile, polar, or high molecular weight compounds. actascientific.com
For the analysis of cyanoacetates, these hyphenated techniques are particularly valuable. For instance, ethyl cyanoacetate can be analyzed using a reverse-phase HPLC method. sielc.com For applications compatible with Mass Spectrometry, phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com The analysis of alkyl 2-cyanoacrylates in air samples has been performed using HPLC with UV detection. osha.gov
LC-MS has been instrumental in elucidating the structures of degradation products of certain drugs, where cyanoacetic acid is a precursor. researchgate.net The combination of LC with techniques like photodiode array (PDA) detection and MS (LC-PDA-MS) offers a powerful tool for the analysis of natural products and other complex mixtures. nih.govresearchgate.net
Table 3: Examples of Hyphenated Techniques for Cyanoacetate Analysis
| Hyphenated Technique | Analyte | Matrix | Purpose | Reference |
| HPLC-UV | Methyl and Ethyl 2-cyanoacrylate | Air | Quantification | osha.gov |
| HPLC-MS | Ethyl Cyanoacetate | Not Specified | Analysis and Impurity Isolation | sielc.com |
| LC-MS | Degradation products of Teriflunomide (CAA precursor) | Drug Substance | Structural Elucidation | researchgate.net |
| GC-MS | Ethyl Cyanoacetate | Not Specified | Analysis | e3s-conferences.org |
Sample Preparation Strategies and Matrix Effects in Cyanoacetate Analysis
Effective sample preparation is a critical step in achieving accurate and reliable analytical results, especially when dealing with complex matrices. The goal is to isolate the analyte of interest from interfering components of the sample matrix.
For the analysis of alkyl 2-cyanoacrylates from air, a common method involves drawing a known volume of air through phosphoric acid-treated XAD-7 sampling tubes. osha.gov The collected analytes are then desorbed using a solution of 0.2% (v/v) phosphoric acid in acetonitrile before analysis by HPLC. osha.gov
In the analysis of cyanide and thiocyanate (B1210189) in swine plasma, a sample preparation method involving protein precipitation with acetone followed by centrifugation, drying, and reconstitution in ammonium (B1175870) formate (B1220265) has been developed. nih.gov For the analysis of cyanoacetic acid in a drug substance, the sample was dissolved in a diluent and filtered through a membrane filter before injection into the ion chromatography system. researchgate.net
Matrix effects can significantly impact the accuracy of quantitative analysis, particularly in mass spectrometry. These effects arise from the co-eluting components of the sample matrix that can suppress or enhance the ionization of the analyte. To minimize matrix effects in the analysis of 2-methoxyethyl cyanoacetate, the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and matrix-matched calibration is recommended.
Biological and Biochemical Interactions of Cyanoacetate Non Human Clinical Focus
Role of Cyanoacetate in Microbial Metabolism and Biotransformations (e.g., Fungal, Bacterial)
Cyanoacetate and its derivatives are implicated in various microbial interactions, demonstrating a range of activities from metabolic disruption to serving as a substrate in biotransformations. The degradation of cyanoacrylate adhesives, for instance, can occur through chemical or enzymatic processes, yielding cyanoacetate and formaldehyde (B43269). wikipedia.org This degradation can be influenced by microbial metabolism, particularly in environments like the oral cavity where variable pH from saliva and microbial activity can affect the process. wikipedia.org
Certain cyanoacetate derivatives have shown significant antimicrobial properties. Novel benzopyridone cyanoacetates (BCs) have been identified as potential broad-spectrum antibacterial agents. nih.govnih.gov Mechanistic studies indicate that these compounds can disrupt bacterial metabolism, eliminate biofilms, and compromise the integrity of the bacterial membrane, leading to the leakage of cytoplasm. nih.govnih.gov Furthermore, these active BCs may also interfere with bacterial reproduction by binding to intracellular DNA, DNA gyrase, and topoisomerase IV. nih.gov They have also been shown to induce oxidative stress and metabolic disturbances in bacteria, accelerating cell death. nih.govnih.gov The bactericidal effect of cyanoacrylates is reportedly more significant against Gram-positive bacteria than Gram-negative bacteria, which may be due to the interaction between the electronegative cyanoacrylate monomer and the positively charged carbohydrate capsule of Gram-positive organisms. mums.ac.ir
In the context of fungal interactions, metabolic extracts from bacteria such as Serratia marcescens have been shown to cause micromorphological changes in the pathogenic fungus Rhizoctonia solani, inhibiting its sporulation and spore germination. tnjchem.com Cyanoacrylate derivatives containing phosphonyl moieties have also demonstrated antifungal activity against several phytopathogenic fungi. oecd.org
Table 1: Antifungal Activity of Phosphonyl-Containing Cyanoacrylate Derivatives oecd.org
| Compound | Fungus | Inhibition Rate (%) |
|---|---|---|
| 2d | Fusarium graminearum | 64.5 |
| Cytospora mandshurica | 60.4 | |
| 2t | Fusarium graminearum | 49.7 |
| Cytospora mandshurica | 51.3 |
Beyond direct antimicrobial action, cyanoacetate esters can be modified by microbial processes. For example, ethyl cyanoacetate is readily biodegradable and can be hydrolyzed to cyanoacetic acid and ethanol. mdpi.com It is also likely metabolized by non-specific esterases found in various tissues. mdpi.comlookchem.com While not a direct antimicrobial action, standard bacterial mutagenicity tests (Ames assay) have shown that both cyanoacetic acid and ethyl cyanoacetate are not mutagenic. mdpi.comlookchem.com Additionally, some cyanoacetate derivatives exhibit antiviral properties, with certain 2-thiopyrimidine-5-carbonitrile compounds showing promising activity against the Bovine Viral Diarrhea Virus (BVDV), a pestivirus affecting cattle. ottokemi.com
Enzymatic Activity and Inhibition Studies with Cyanoacetate Analogues (In Vitro Investigations)
In vitro studies have extensively investigated the potential of cyanoacetate analogues as inhibitors of various enzymes, highlighting their potential as scaffolds for therapeutic agent development.
Derivatives of cyanoacetate have been shown to inhibit carbohydrate-metabolizing enzymes. For example, novel hydrazineylidene–propenamide analogues were tested for their inhibitory effects on α-glucosidase and α-amylase. mdpi.com Similarly, other synthesized triazole compounds demonstrated significant inhibition of α-amylase, with some compounds showing activity many times higher than the reference drug, acarbose. mums.ac.ir
Table 2: In Vitro Enzyme Inhibition by Cyanoacetate Analogues mums.ac.irmdpi.com
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ of Reference (µg/mL) |
|---|---|---|---|---|
| 7g (Hydrazineylidene–propenamide analogue) | α-glucosidase | 20.23 ± 1.10 | Acarbose | 28.12 ± 0.20 |
| 7g (Hydrazineylidene–propenamide analogue) | α-amylase | 17.15 ± 0.10 | Acarbose | 25.42 ± 0.10 |
| 5g (Triazole analogue) | α-amylase | 165 | Acarbose | 891 |
| 7g (Triazole analogue) | α-amylase | 50 | Acarbose | 891 |
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have also been targets for cyanoacetate derivatives. Succinimide cyano-acetate derivatives were evaluated for their anticholinesterase activity, with several compounds showing marked inhibition. researchgate.net Likewise, a series of cyanopyridine derivatives containing a phenylurea unit were synthesized and tested for their inhibition of AChE and BChE, with compound 11d showing the most potent activity against both enzymes. wikipedia.org
Table 3: Cholinesterase Inhibition by Cyanoacetate Derivatives researchgate.netwikipedia.org
| Compound/Analogue | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Succinimide analogue 23 | AChE | 240 |
| BChE | 203 | |
| Succinimide analogue 31 | AChE | 174 |
| BChE | 134 | |
| Succinimide analogue 44 | AChE | 134 |
| BChE | 97 | |
| Cyanopyridine derivative 11d | AChE | 1.95 ± 0.09 |
| BChE | 2.51 ± 0.16 |
These studies demonstrate that the cyanoacetate scaffold is a versatile starting point for designing specific enzyme inhibitors. The inhibitory activities can be tuned by modifying the substituents on the core structure, leading to potent and selective agents for various biochemical targets.
Biosynthesis of Cyanoacetate in Natural Systems and Organisms (Excluding Human Context)
Information regarding the de novo biosynthesis of cyanoacetate in natural systems like fungi or bacteria is not well-documented in scientific literature. The compound is widely known and utilized as a synthetic chemical. google.com Its preparation typically involves chemical reactions such as the treatment of chloroacetate (B1199739) salts with sodium cyanide, followed by acidification. google.com
While natural biosynthetic pathways originating from primary metabolites appear to be unelucidated, there is evidence of microbial biotransformation leading to cyanoacetic acid. A patented method describes the production of cyanoacetic acid by treating ethylene (B1197577) cyanohydrin with microorganisms, which represents a conversion of a synthetic precursor rather than a complete biosynthesis from simple cellular building blocks. nih.gov Fungi and bacteria are known to produce a vast array of specialized metabolites, and their biosynthetic pathways are a subject of ongoing research. nih.gov For example, higher fungi synthesize the essential amino acid lysine (B10760008) via the α-aminoadipate (AAA) pathway, which is distinct from the pathway used by bacteria and plants. nih.govlookchem.com However, a direct link or precursor relationship between these established pathways and cyanoacetate production has not been established. The degradation of cyanoacrylate polymers by microbial action can also be a source of cyanoacetate in specific environments. mums.ac.ir
Cyanoacetate as a Precursor in Biologically Relevant Compound Synthesis
Ethyl cyanoacetate is a highly versatile and important building block in organic synthesis, primarily due to its reactive functional groups—a nitrile and an ester. These features allow it to be a key precursor in the synthesis of a wide array of biologically relevant heterocyclic compounds and other molecules.
One of the most common reactions involving ethyl cyanoacetate is the Knoevenagel condensation. nih.gov This reaction is a critical step in the synthesis of various pharmaceutical compounds. For example, ethyl cyanoacetate is a starting material in the multi-step synthesis of:
Allopurinol : Used to treat chronic gout, its synthesis begins with a Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate.
Ethosuximide : An anti-epileptic drug, which can be synthesized from ethyl cyanoacetate and butanone. wikipedia.org
Trimethoprim : A bacteriostatic agent, synthesized from ethyl cyanoacetate and 3,4,5-trimethoxybenzaldehyde. wikipedia.org
Ethyl cyanoacetate is also a key intermediate in the synthesis of various purine (B94841) derivatives, such as theophylline (B1681296) and caffeine (B1668208). wikipedia.org It is also used in the production of pyrimidine (B1678525) derivatives. nih.gov For instance, new pyrimidine derivatives can be synthesized through domino Knoevenagel–Michael cyclization reactions involving aryl aldehydes, ethyl cyanoacetate, and urea (B33335). wikipedia.org Similarly, it is used in the Biginelli condensation with thiourea (B124793) and aldehydes to produce thiouracil derivatives, which can be further modified to create compounds with antiviral activity. ottokemi.com
The reactivity of the cyanoacetamide group, derived from cyanoacetate, is exploited to create bis-heterocyclic derivatives. nih.gov Furthermore, cyanoacetohydrazide, which is synthesized from ethyl cyanoacetate, serves as a versatile starting material for a variety of heterocyclic compounds, including pyrazolyl and oxadiazolyl derivatives, some of which have shown cytotoxic activity against tumor cell lines.
Environmental Fate and Ecotoxicological Considerations of Cyanoacetate
Environmental Distribution and Persistence of Cyanoacetate in Various Ecosystems
The physical and chemical properties of cyanoacetate and its ethyl ester govern their distribution and persistence in the environment. Both cyanoacetic acid and ethyl cyanoacetate are highly soluble in water. oecd.orgthermofisher.com This high water solubility means they are likely to be mobile in soil and can spread within water systems. thermofisher.comthermofisher.com
Ecotoxicity Studies of Cyanoacetate in Non-Human Organisms (e.g., Aquatic Life, Terrestrial Plants, Soil Invertebrates)
Ecotoxicity studies have been conducted to determine the potential harm of cyanoacetate and its derivatives to various organisms.
Aquatic Life: Acute toxicity data are available for both cyanoacetic acid and ethyl cyanoacetate across different trophic levels. oecd.org For cyanoacetic acid, a 96-hour lethal concentration (LC50) for the fish Leuciscus idus was found to be 68 mg/L. oecd.org The 48-hour median effective concentration (EC50) for the invertebrate Daphnia magna was 59 mg/L. oecd.org For ethyl cyanoacetate, the 96-hour LC50 for the fish Danio rerio was 59 mg/L. oecd.org The 48-hour EC50 for Daphnia magna was 471 mg/L, and the 72-hour median effective concentration for growth rate (ErC50) in the algae Scenedesmus subspicatus was 142 mg/L. oecd.org It has been noted that the toxicity of cyanoacetic acid to fish is influenced by pH; a test conducted with a pH-adjusted solution showed only 10% mortality at a much higher concentration of 215 mg/L. oecd.org
Terrestrial Plants: Studies on the effect of ethyl cyanoacetate on terrestrial plants have shown no inhibition of growth at concentrations up to and exceeding 100 mg/kg of dry soil. oecd.org
Soil Invertebrates: In tests involving the earthworm Eisenia fetida, no toxicity was observed after 14 days of exposure to ethyl cyanoacetate at concentrations of 1000 mg/kg of dry soil. oecd.org
| Compound | Organism | Test Type | Endpoint | Value (mg/L or mg/kg) | Source |
|---|---|---|---|---|---|
| Cyanoacetic Acid | Fish (Leuciscus idus) | 96-hour Acute | LC50 | 68 mg/L | oecd.org |
| Cyanoacetic Acid | Invertebrate (Daphnia magna) | 48-hour Acute | EC50 | 59 mg/L | oecd.org |
| Ethyl Cyanoacetate | Fish (Danio rerio) | 96-hour Acute | LC50 | 59 mg/L | oecd.org |
| Ethyl Cyanoacetate | Invertebrate (Daphnia magna) | 48-hour Acute | EC50 | 471 mg/L | oecd.org |
| Ethyl Cyanoacetate | Algae (Scenedesmus subspicatus) | 72-hour Growth Inhibition | ErC50 | 142 mg/L | oecd.org |
| Ethyl Cyanoacetate | Terrestrial Plants | Growth Inhibition | No Observed Effect | > 100 mg/kg | oecd.org |
| Ethyl Cyanoacetate | Soil Invertebrate (Eisenia fetida) | 14-day Acute | No Observed Effect | 1000 mg/kg | oecd.org |
Assessment of Bioaccumulation Potential of Cyanoacetate in Environmental Food Chains
Bioaccumulation is the process by which chemicals accumulate in an organism from the surrounding environment. The potential for cyanoacetate and its ethyl ester to bioaccumulate is considered to be low. oecd.orgthermofisher.comfishersci.de This assessment is primarily based on the octanol-water partition coefficient (log Kow), which is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. oecd.org
The measured log Kow for cyanoacetic acid is -0.76, and the calculated log Kow for ethyl cyanoacetate is 0.02. oecd.org These low values indicate poor partitioning into fatty tissues, and therefore a low potential for bioaccumulation in food chains. oecd.org Furthermore, an estimated Bioconcentration Factor (BCF) of 3 for ethyl cyanoacetate also suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov
| Compound | Parameter | Value | Indication | Source |
|---|---|---|---|---|
| Cyanoacetic Acid | log Kow (measured) | -0.76 | Low Bioaccumulation Potential | oecd.org |
| Ethyl Cyanoacetate | log Kow (calculated) | 0.02 | Low Bioaccumulation Potential | oecd.org |
| Ethyl Cyanoacetate | BCF (estimated) | 3 | Low Bioaccumulation Potential | nih.gov |
Computational and Theoretical Studies on Cyanoacetate
Quantum Chemical Calculations of Cyanoacetate Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of cyanoacetate and its derivatives. northwestern.edu These calculations allow for the determination of molecular structures, energies, and a host of properties that govern reactivity.
Frontier Molecular Orbital (FMO) Analysis of Cyanoacetate and its Anions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). acs.org
For cyanoacetate and its derivatives, FMO analysis reveals how structural modifications influence their electronic properties. For instance, in dye-sensitized solar cells, cyanoacetic acid often serves as an electron acceptor. FMO analysis shows that electron density in the HOMO is typically located on the donor part of the sensitizer, while in the LUMO, it shifts towards the cyanoacetic acid acceptor. researchgate.net This charge transfer is fundamental to the cell's operation. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity and better nonlinear optical (NLO) properties. acs.org
Theoretical calculations on cyanoacetic acid (CAA) have identified multiple stable conformers. acs.orgunl.edu The energies of the empty molecular orbitals (MOs) have been calculated, showing that the π* MOs of the carbonyl and cyano groups are key in electron attachment processes. acs.orgunl.edu The interaction between these groups influences their energies. For example, the π* MO of the carbonyl group is destabilized by the lone pair on the hydroxyl oxygen but stabilized by the electron-withdrawing cyano group. unl.edu
The table below presents calculated frontier molecular orbital energies for different cyanoacetate-related species from various studies.
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
| Creatininium Cyanoacetate | - | - | - | DFT/B3LYP/6-31+G(D) researchgate.net |
| 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone | - | - | - | DFT/B3LYP/6-311G(d,p) researchgate.net |
| 3-cyano-2-oxa-pyridine derivatives | Analyzed | Analyzed | Analyzed | - tjnpr.org |
| Dipyridyl and diphenylamine (B1679370) sensitizers with cyanoacetic acid | Analyzed | Analyzed | - | DFT/Time-dependent-DFT researchgate.net |
Calculation of Acidities, Nucleophilicities, and Electrophilicities for Cyanoacetate
Computational methods are widely used to predict the acidity (pKa) of molecules. For cyanoacetic acid, DFT calculations combined with continuum solvation models have been employed to determine its pKa value with high accuracy. researchgate.net These calculations involve computing the gas-phase free energies of the acid and its conjugate base, along with their solvation free energies. One study reported a calculated gas-phase acidity (ΔH) for cyanoacetic acid of 323.7 kcal/mol. researchgate.net Another B3LYP/6-31+G(d) calculation predicted the gas-phase acidity to be 330.0 kcal/mol. acs.org For methyl cyanoacetate, DFT calculations have been used to estimate a pKa in DMSO of around 11.3, classifying it as a moderately strong carbon acid. bas.bg The deprotonation from the methyl group is significantly less favorable. bas.bg
Nucleophilicity and electrophilicity are fundamental concepts in chemical reactivity. csic.es Computational chemistry allows for the quantification of these properties. For instance, the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. tjnpr.org Cyanoacetamides, which are derivatives of cyanoacetate, possess both nucleophilic (at the NH and C-2 positions) and electrophilic (at the C-1 and C-3 positions) centers, and their reactivity can be analyzed using FMO theory and other reactivity indices. researchgate.net
The table below summarizes some calculated reactivity parameters for cyanoacetate and related compounds.
| Compound | Parameter | Calculated Value | Computational Method/Solvent |
| Cyanoacetic Acid | Gas-phase Acidity (ΔG°acid) | 330.0 kcal/mol | B3LYP/6-31+G(d) acs.org |
| Cyanoacetic Acid | Gas-phase Acidity (ΔH) | 323.7 kcal/mol | CBS-QB3 researchgate.net |
| Methyl Cyanoacetate | pKa | ~11.3 | B3LYP/6-31++G** (in DMSO) bas.bg |
| Methyl Cyanoacetate | Gas-phase Acidity (ΔG°acid) | 334.5 kcal/mol | Experimental nsf.gov |
| Cyanoacetic Acid | pKa | 3.19±0.10 | Predicted lookchem.com |
Molecular Dynamics Simulations Involving Cyanoacetate and its Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including the interactions of cyanoacetate with its environment. schrodinger.com These simulations can reveal details about solvation, conformational changes, and binding processes that are not accessible through static quantum chemical calculations. mdpi.commdpi.com
For example, all-atom MD simulations have been used to investigate the binding of amino naphthalene (B1677914) 2-cyanoacrylate (ANCA) probes to amyloid fibrils. acs.orgnih.gov These simulations identified specific binding modes and showed that van der Waals and electrostatic interactions are the primary driving forces for binding. acs.orgnih.gov The hydrophobic part of the ANCA molecule was found to interact with aromatic residues on the fibril, while the hydrophilic part interacts with charged residues. nih.gov
MD simulations have also been employed to study the mechanical properties of composite materials containing cyanoacrylate derivatives. For instance, the interaction between α-n-butyl cyanoacrylate and hydroxyapatite (B223615) has been investigated to understand the solidification mechanism in bio-binders for bone scaffolds. doi.orgresearchgate.net These simulations can calculate binding energies and analyze the structural properties of the interface. doi.orgresearchgate.net
Furthermore, MD simulations combined with data science techniques are being used to understand solvent effects on catalysis. osti.gov This approach can help in screening solvents and understanding how they influence reaction rates and mechanisms. Studies on the Knoevenagel condensation, a reaction where cyanoacetates are often used, have explored the role of ionic liquids as solvents, using techniques like NMR to probe solvent-solute interactions. researchgate.net
Cheminformatics and QSAR/QSPR Approaches for Cyanoacetate Derivatives (Non-Biological Activity Focus)
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational techniques used to find relationships between the chemical structure of a series of compounds and their properties or activities. While often used for biological activity, these methods can also be applied to predict physical and chemical properties.
For cyanoacetate derivatives, QSPR models could be developed to predict properties like boiling point, solubility, or refractive index based on calculated molecular descriptors. These descriptors can be simple, such as molecular weight or number of rotatable bonds, or more complex, derived from quantum chemical calculations. For example, data for tert-butyl cyanoacetate and methyl cyanoacetate includes descriptors like TPSA (Topological Polar Surface Area) and LogP, which are relevant to their physical properties. chemscene.comchemscene.com
Recent advancements in machine learning are also being applied to predict chemical reactivity. Atom-based machine learning models have been developed to estimate nucleophilicity and electrophilicity by predicting methyl cation and anion affinities. nih.gov Such models, trained on quantum chemistry data, could be applied to a wide range of cyanoacetate derivatives to quickly estimate their reactivity without the need for expensive calculations for each new molecule.
The table below lists some calculated physicochemical descriptors for cyanoacetate esters.
| Compound | TPSA | LogP | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds |
| tert-Butyl cyanoacetate | 50.09 | 1.24178 | 3 | 0 | 1 |
| Methyl 2-cyanoacetate | 50.09 | 0.07308 | 3 | 0 | 1 |
Reaction Mechanism Elucidation Using Computational Methods for Cyanoacetate Transformations
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving cyanoacetate. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and identify the rate-determining steps.
A prominent example is the Knoevenagel condensation, where cyanoacetates react with aldehydes or ketones. DFT studies have been performed on the Knoevenagel condensation of benzaldehyde (B42025) and ethyl cyanoacetate catalyzed by metal-organic frameworks (MOFs) like IRMOF-3. rsc.orgresearchgate.net These studies aimed to understand the enhanced basicity and catalytic activity of the MOF and to propose a detailed reaction mechanism, including the role of intermediates and potential catalyst deactivation pathways. rsc.orgresearchgate.net
Another important reaction is the Michael addition. DFT calculations have been used to explain the stereochemical outcome of the organocatalyzed Michael addition of cyanoacetates to p-quinone diimides by analyzing the competing transition states. nih.govacs.org Similarly, the mechanism of the Michael addition of acetylacetone (B45752) to methyl vinyl ketone catalyzed by an ionic liquid has been investigated using DFT, revealing how the cation and anion of the ionic liquid promote the reaction. researchgate.net
Computational studies have also shed light on more complex, multi-step reactions. For instance, the phosphine-catalyzed sequential annulation of 2-arylmethylidene cyanoacetate with a Morita-Baylis-Hillman carbonate has been investigated using DFT. researchgate.netauctoresonline.org This study detailed a complex reaction cascade involving conjugate addition, Michael addition, and SN2' substitution to form cyclopentane (B165970) derivatives. researchgate.netauctoresonline.org
These computational investigations provide a molecular-level understanding of reaction mechanisms that is often difficult to obtain through experimental methods alone.
Emerging Research Frontiers and Future Prospects for Cyanoacetate Chemistry
Development of Novel Catalytic Systems for Efficient Cyanoacetate Transformations
The transformation of cyanoacetates is central to the synthesis of numerous valuable molecules, including pharmaceuticals and complex organic scaffolds. thermofisher.in Recent research has focused on developing highly efficient and selective catalytic systems to control these reactions. Innovations range from novel metal complexes and organocatalysts to advanced, reusable catalytic platforms.
A significant area of development is in asymmetric catalysis, where the goal is to produce specific stereoisomers of a target molecule. For instance, dynamic kinetic resolution (DKR) protocols combining ruthenium-based racemization catalysts with enzymatic resolution have been optimized to produce enantioenriched β-cyano acetates in high yield and enantiomeric excess (ee). diva-portal.org Palladium-catalyzed allylic substitution has also been refined, using various chiral ligands to achieve excellent enantioselectivities in reactions where cyanoacetates act as nucleophiles. acs.org
N-Heterocyclic carbenes (NHCs) are another class of versatile ligands used in catalysis. frontiersin.org Copper complexes with bidentate NHC ligands have been tested for asymmetric coupling reactions involving benzylidene cyanoacetate. mdpi.com Furthermore, chiral NHC catalysts have been shown to effectively catalyze the enantioselective sulfonylation of certain aldehydes, a process that could provide access to biologically active sulfone-containing compounds. frontiersin.org
The synthesis of heterocyclic compounds, such as indoles, often relies on reactions involving cyanoacetate esters. nih.gov Researchers have developed a variety of catalytic systems to improve these syntheses, making them more efficient and environmentally friendly. These include:
Ionic Liquids : Non-halogenated acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) [BMIM][HSO4] have been used as green and efficient catalysts for one-pot, three-component reactions to create 3-substituted indoles from aldehydes, indoles, and ethyl cyanoacetate. nih.gov
Organocatalysts : Simple amino acids like L-proline have proven to be highly efficient catalysts for the regioselective synthesis of complex indolyl-4H-chromene scaffolds from aldehydes, indoles, and ethyl cyanoacetate at room temperature. nih.govrsc.org
Nanocomposite Catalysts : Magnetically recoverable catalysts, such as those based on ferric oxide nanoparticles functionalized with mesoporous poly(ionic liquids), offer high efficiency and excellent reusability for the synthesis of indole (B1671886) derivatives. nih.gov Similarly, nanocomposite biocatalysts have been used to promote the condensation of indoles, salicylaldehyde (B1680747), and active methylene (B1212753) compounds like alkyl cyanoacetate under solvent-free conditions. rsc.org
Solid Base Catalysts : A novel and eco-friendly MgO/ZrO2 solid base catalyst has been shown to be effective for the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate and malononitrile (B47326) under solvent-free conditions. researchgate.net
The table below summarizes some of the novel catalytic systems employed in cyanoacetate transformations.
| Catalyst System | Reaction Type | Substrates | Key Findings | Reference(s) |
| Ruthenium catalyst & Candida antarctica lipase (B570770) B | Dynamic Kinetic Resolution (DKR) | β-cyano acetate (B1210297) precursor | Afforded a β-cyano acetate in high yield and enantiomeric excess. | diva-portal.org |
| Palladium / Chiral Ligands | Asymmetric Allylic Substitution | Allylic substrates, Cyanoacetates | High enantioselectivities achieved. | acs.org |
| [BMIM][HSO4] (Ionic Liquid) | One-pot, three-component reaction | Aldehydes, Indole, Ethyl cyanoacetate | Green and efficient synthesis of 3-substituted indoles. | nih.gov |
| L-Proline | Knoevenagel/Michael/Cyclization | Aldehydes, Indoles, Ethyl cyanoacetate | Highly efficient synthesis of indolyl-4H-chromenes at room temperature. | nih.govrsc.org |
| MgO/ZrO2 | Knoevenagel Condensation | Aldehydes, Ethyl cyanoacetate | Efficient and eco-friendly reaction under solvent-free conditions. | researchgate.net |
| Pincer Complexes | Condensation | Sulfonylimines, Isocyanoacetate | Stereoselective reaction under mild conditions. | diva-portal.org |
Exploration of Cyanoacetate in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, which studies chemical systems involving non-covalent intermolecular bonds, is an emerging frontier for cyanoacetate applications. rsc.org The unique electronic and structural properties of cyanoacetate derivatives make them suitable components for creating complex, self-assembling systems and functional materials.
One of the most well-known examples of applied supramolecular chemistry involving this class of compounds is cyanoacrylate adhesives, commonly known as superglue. rsc.org The monomer, an ester of cyanoacrylic acid, undergoes rapid anionic polymerization initiated by weak bases like water, leading to the formation of long polymer chains that create a strong adhesive bond. wikipedia.orgpcbiochemres.com This process is a prime example of function arising from polymerization-induced self-assembly.
Beyond adhesives, researchers are exploring more sophisticated self-assembly processes. For example, copolymers containing alkyl cyanoacrylate and azido-poly(ethylene glycol) cyanoacetate have been synthesized. researchgate.net These polymers can self-assemble in aqueous solutions to form nanoparticles. The azide (B81097) groups on the surface of these nanoparticles can then be functionalized using "click chemistry," allowing for the attachment of various molecules to create highly tailored nanocarriers for potential biomedical applications. researchgate.net This approach combines the self-assembly of the polymer backbone with subsequent chemical modification to build complex, functional nanostructures. researchgate.net
The coordination chemistry of compounds with active methylene groups, including ethyl cyanoacetate, is also of significant interest for creating supramolecular structures. rroij.com These molecules can act as ligands, coordinating with metal ions to form larger assemblies with diverse molecular structures and potential applications in catalysis and materials science. rroij.com For instance, sodium 2-cyanoacetate is listed as a potential ligand for creating metal-organic frameworks (MOFs), which are highly ordered, porous supramolecular materials. ambeed.com
Integration of Cyanoacetate Chemistry into Advanced Materials Science and Engineering
The ability of cyanoacrylate monomers to rapidly polymerize has made them staples in materials science, particularly as high-performance adhesives. afinitica.comresearchgate.net Polycyanoacrylates are thermoplastic materials used widely as structural adhesives for bonding a diverse range of substrates, including metals, plastics, ceramics, and biological tissues. afinitica.comresearchgate.net The market for ethyl cyanoacetate is driven by its versatile applications in pharmaceuticals, agrochemicals, dyes, and especially adhesives and specialty chemicals. marketsandmarkets.com
Modern research aims to create more advanced materials by modifying the basic cyanoacrylate structure. One strategy is to use monomers like 1,4-butanediyl bis(cyanoacetate) to create cross-linked polymers, which can enhance the properties of materials such as coatings and adhesives. marketsandmarkets.comontosight.ai Ethyl cyanoacetate itself is increasingly used as a cross-linking agent to improve the stability and functionality of various polymers. marketsandmarkets.com
The applications of cyanoacrylate-based materials are expanding into new domains:
Biomedical Materials : Higher alkyl cyanoacrylates, such as n-butyl and octyl cyanoacrylate, are preferred for surgical applications as tissue adhesives for wound closure because they are considered biocompatible and biodegradable. wikipedia.orgafinitica.com Research has also explored combining cyanoacrylate with calcium phosphate (B84403) to create synthetic bone substitutes, although studies show this can elicit an inflammatory response. nih.gov
Self-Healing Materials : Cyanoacrylate adhesives are being investigated for use in self-healing concrete systems, leveraging their rapid polymerization to repair cracks. pcbiochemres.com
Advanced Polymers : Poly(ethyl cyanoacrylate) plastics have been developed that can be recycled in a closed-loop system, contributing to more sustainable material life cycles. pcbiochemres.com Furthermore, the synthesis of highly functionalized poly(alkyl cyanoacrylate) nanoparticles opens doors to creating materials with tailored properties for drug delivery and other biomedical uses. researchgate.net
Deeper Mechanistic Understanding of Cyanoacetate's Non-Human Biological Roles
Understanding the interaction of cyanoacetate and its derivatives with ecosystems is crucial for assessing their environmental impact. The primary mechanism governing their fate in the environment is hydrolysis. Ethyl cyanoacetate, for example, rapidly hydrolyzes under neutral and alkaline conditions to form cyanoacetic acid and ethanol. oecd.org This process is significantly slower in acidic environments. oecd.org
The environmental distribution of both cyanoacetic acid and its ethyl ester is predominantly in the water phase. oecd.org Once in the environment, they are subject to biodegradation. Ethyl cyanoacetate is considered readily biodegradable, and it is likely that the resulting cyanoacetic acid is also broken down by microorganisms. oecd.org
In addition to hydrolysis and biodegradation, photodegradation by reaction with hydroxyl radicals in the atmosphere is another fate pathway. The estimated atmospheric half-life is about 25 days for cyanoacetic acid and 9 days for ethyl cyanoacetate. oecd.org
While cyanoacetic acid and its esters are used in the synthesis of fungicides like cymoxanil, their direct biological roles in non-human organisms are not extensively defined beyond toxicity assessments. nih.gov The primary environmental consideration is their breakdown into simpler, less harmful substances. oecd.org It is assumed that for most toxicological endpoints, cyanoacetic acid is the key metabolite that determines the effects of both the acid and its esters. oecd.org
Advancement of Analytical Technologies for Ultra-Trace Characterization of Cyanoacetate
The precise quantification of cyanoacetate and its derivatives is essential for quality control in industrial processes and for monitoring in environmental and research settings. A range of analytical technologies has been developed and refined for this purpose, enabling characterization from bulk quantities down to ultra-trace levels.
Commonly used methods for determining the content of cyanoacetic acid include traditional techniques like direct alkalimetry (titration). google.com However, for greater specificity and sensitivity, chromatographic methods are preferred.
High-Performance Liquid Chromatography (HPLC) is a widely used technique. google.com An OSHA-evaluated method for measuring occupational exposure to methyl and ethyl 2-cyanoacrylate in the air uses HPLC with ultraviolet (UV) detection after collecting samples on phosphoric acid-treated tubes. osha.gov This method has a detection limit of 5.6 ng per injection for the methyl ester and 8.7 ng for the ethyl ester. osha.gov
Ion Chromatography (IC) has emerged as a powerful tool for quantifying cyanoacetic acid, especially as an impurity in pharmaceutical substances. sciencegate.appresearchgate.net A validated IC method using a conductivity detector successfully quantified cyanoacetic acid with a limit of detection (LOD) of 33 µg/g and a limit of quantification (LOQ) of 101 µg/g. sciencegate.app
Other advanced analytical techniques include:
Gas Chromatography (GC) : Often coupled with a mass spectrometer (GC/MS), GC is used for the analysis of volatile cyanoacetate esters like ethyl cyanoacetate and ethoxyethyl cyanoacetate. afinitica.come3s-conferences.org Specific column types and temperature programs have been established for optimal separation and detection. e3s-conferences.org
Capillary Electrophoresis (CE) : This technique has proven to be a powerful alternative for generating comprehensive trace anion profiles of cyanoacrylate adhesives, allowing for the simultaneous analysis of multiple acidic species. core.ac.uk
Spectroscopic Methods : For fundamental research, high-resolution spectroscopic techniques such as rotational spectroscopy and matrix-isolation Fourier-transform infrared (FTIR) spectroscopy are used to study the conformational isomers of cyanoacetate esters like methyl cyanoacetate. frontiersin.orgresearchgate.net
The table below compares various analytical technologies for cyanoacetate characterization.
| Analytical Technology | Analyte(s) | Application | Detection/Quantification Limits | Reference(s) |
| High-Performance Liquid Chromatography (HPLC-UV) | Methyl & Ethyl 2-cyanoacrylate | Air monitoring | LOD: 5.6 ng (methyl), 8.7 ng (ethyl) per injection | osha.gov |
| Ion Chromatography (IC) | Cyanoacetic acid | Impurity in drug substance | LOD: 33 µg/g; LOQ: 101 µg/g | sciencegate.appresearchgate.net |
| Gas Chromatography (GC-FID) | Ethyl cyanoacetate | Product analysis | Not specified, used for quantification via internal standard | e3s-conferences.org |
| Capillary Electrophoresis (CE) | Trace acids | Impurity profiling in adhesives | Not specified, used for qualitative profiling | core.ac.uk |
| Rotational & FTIR Spectroscopy | Methyl cyanoacetate | Conformational analysis | Not applicable (structural analysis) | frontiersin.orgresearchgate.net |
Q & A
Q. What are the primary safety considerations when handling cyanoacetate derivatives in laboratory settings?
Methodological Answer:
- Always use personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116 standard), protective eyewear, and long-sleeved clothing, to prevent skin/eye contact .
- Ensure local exhaust ventilation and seal reaction sources to minimize inhalation risks .
- In case of accidental exposure, follow first-aid protocols: flush eyes/skin with water for 15+ minutes, and seek immediate medical attention .
- Store cyanoacetates in tightly sealed containers away from heat to avoid toxic gas release during decomposition .
Q. What experimental parameters are critical for optimizing ethyl cyanoacetate synthesis via esterification?
Methodological Answer:
- Key factors include catalyst concentration (e.g., sulfuric acid), molar ratio of reactants (cyanoacetic acid to ethanol), temperature (optimal: 80°C), and reaction time (3.5 hours) .
- Use orthogonal experimental design to rank parameter influence. For example, catalyst amount has the greatest impact on esterification yield, followed by molar ratio and temperature .
- Validate optimal conditions using gas chromatography (GC) to quantify purity and yield (e.g., Figure 3 and Table 3 in ).
Q. How should researchers design a study to replicate published cyanoacetate synthesis protocols?
Methodological Answer:
- Include detailed experimental sections in manuscripts, specifying reagent purity, equipment calibration, and procedural nuances (e.g., stirring rate, inert gas use) .
- For known compounds, cross-validate identity via IR spectroscopy (e.g., ethyl cyanoacetate’s carbonyl and nitrile peaks at ~1740 cm⁻¹ and ~2250 cm⁻¹) .
- Provide raw data and chromatograms in supplementary materials to enable replication .
Advanced Research Questions
Q. How can contradictions in reported reaction mechanisms of cyanoacetate intermediates be resolved?
Methodological Answer:
- Conduct kinetic studies to identify rate-determining steps (e.g., nucleophilic vs. electrophilic pathways).
- Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways and intermediate stability .
- Compare results across solvents and catalysts to isolate mechanistic variables (e.g., solvent polarity effects on Knoevenagel condensation) .
Q. What advanced analytical techniques are recommended for characterizing cyanoacetate reaction pathways?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify intermediates and byproducts (e.g., ethyl cyanoacetate esterification byproducts) .
- In Situ IR Spectroscopy: Monitor real-time functional group changes (e.g., nitrile and ester peak shifts during reactions) .
- Computational Modeling: Use DFT calculations to predict transition states and validate experimental observations .
Q. How can researchers address discrepancies in cyanoacetate toxicity data across studies?
Methodological Answer:
- Standardize toxicity assays (e.g., acute oral toxicity in rodent models) and report LD₅₀ values with confidence intervals .
- Control for variables like compound purity, solvent residues, and exposure duration .
- Cross-reference regulatory databases (e.g., CAMEO Chemicals, NIST) for harmonized hazard classifications .
Q. What strategies improve the environmental safety of cyanoacetate waste disposal?
Methodological Answer:
- Neutralize waste with alkaline solutions (e.g., sodium bicarbonate) to hydrolyze nitrile groups into less toxic carboxylates .
- Use adsorption materials (e.g., activated carbon) to capture residual compounds before disposal .
- Adhere to JIS Z 7253:2019 standards for waste treatment and document compliance .
Methodological Frameworks
How can the PICOT framework be adapted to structure cyanoacetate-related research questions?
Methodological Answer:
- Population (P): Define the chemical system (e.g., cyanoacetate derivatives in organic synthesis).
- Intervention (I): Specify the variable (e.g., catalyst type, solvent).
- Comparison (C): Include control experiments (e.g., uncatalyzed reactions).
- Outcome (O): Measure success via yield, purity, or toxicity metrics.
- Time (T): Define reaction duration or long-term stability tests .
Q. What statistical methods are suitable for analyzing cyanoacetate experimental data?
Methodological Answer:
Q. How to identify research gaps in cyanoacetate applications using literature review tools?
Methodological Answer:
- Search Google Scholar with keywords (e.g., "cyanoacetate catalysis") and filter by citation count to prioritize influential studies .
- Use SciFinder to map reaction pathways and identify understudied intermediates (e.g., cyanoacetate-metal complexes) .
- Analyze review articles in Advanced Synthesis & Catalysis for trends and unresolved challenges .
Tables for Quick Reference
Table 1: Optimal Conditions for Ethyl Cyanoacetate Synthesis
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (Acid:EtOH) | 1:3.5 |
| Catalyst Concentration | 1.5% (w/w) |
| Temperature | 80°C |
| Reaction Time | 3.5 hours |
Table 2: Key IR Peaks for Ethyl Cyanoacetate
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C≡N (Nitrile) | ~2250 |
| C=O (Ester) | ~1740 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
